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  • Product: 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane
  • CAS: 383197-18-0

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Chemical and Physical Properties of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Executive Summary In modern drug discovery and complex molecule synthesis, the demand for modular, bifunctional building blocks is paramount. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (an ortho-bromobenzylic boronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the demand for modular, bifunctional building blocks is paramount. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (an ortho-bromobenzylic boronic ester) represents a highly versatile reagent that bridges the gap between electrophilic and nucleophilic cross-coupling manifolds.

Featuring both an aryl bromide and a benzylic boronate within the same molecular framework, this compound allows for orthogonal, iterative functionalization. As a Senior Application Scientist, I have utilized this class of reagents to rapidly assemble methylene-linked biaryls—a structural motif prevalent in numerous pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, structural validation, and field-proven protocols for its application in advanced synthesis, specifically addressing the mechanistic challenge of protodeboronation [1].

Structural and Physicochemical Profiling

Understanding the physical properties of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is critical for its handling and successful application. Unlike robust arylboronic acids, benzylic boronates exhibit distinct sensitivities due to the polarized benzylic carbon-boron bond, which is susceptible to heterolytic cleavage [4].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane
Molecular Formula C₁₀H₁₂BBrO₂
Molecular Weight 254.92 g/mol
Appearance Viscous yellow to colorless oil
Boiling Point ~320 °C (Predicted; decomposes upon prolonged heating)
Density ~1.42 g/cm³
Solubility Soluble in THF, DCM, Toluene, Dioxane; Insoluble in H₂O
Storage Conditions 2–8 °C under inert atmosphere (Ar/N₂); moisture sensitive
Spectroscopic Signatures

The structural integrity of this compound is best validated via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃): The diagnostic signal is the benzylic methylene (-CH₂-B) protons, which appear as a sharp singlet at ~2.30 ppm . This is significantly upshifted compared to the starting 2-bromobenzyl bromide (~4.60 ppm) due to the electropositive nature of the boron atom.

  • ¹¹B NMR: A broad singlet at ~30 ppm confirms the tricoordinate nature of the boronic ester.

Mechanistic Utility in Advanced Synthesis

Orthogonal Reactivity

The true value of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane lies in its orthogonal reactivity. The molecule possesses two distinct reactive handles:

  • The Benzylic Boronate: Acts as a nucleophile in Suzuki-Miyaura cross-couplings [2].

  • The Aryl Bromide: Acts as an electrophile in Buchwald-Hartwig aminations or subsequent Suzuki couplings.

By carefully selecting the catalyst and reaction temperature, one can chemoselectively engage the boronate while leaving the aryl bromide intact. For instance, reacting this compound with a highly reactive aryl iodide at 25 °C using a bulky, electron-rich phosphine ligand (e.g., SPhos) ensures that the benzylic C-B bond transmetalates rapidly, while the Ar-Br bond remains inert to oxidative addition [5].

OrthogonalReactivity Center 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane PathA Suzuki Coupling (Boronate Reacts) Center->PathA Ar-I, Pd cat., 25°C PathB Buchwald-Hartwig (Aryl Bromide Reacts) Center->PathB Amine, Pd cat., Base ProductA 2-Bromodiarylmethane (Retains Ar-Br) PathA->ProductA ProductB Benzylic Boronate Amine (Retains Boronate) PathB->ProductB

Figure 1: Orthogonal functionalization pathways of the bifunctional building block.

The Challenge of Protodeboronation

A critical failure point in benzylic boronate chemistry is protodeboronation [3]. In the presence of water and base, the benzylic C-B bond can hydrolyze to yield 1-bromo-2-methylbenzene (o-bromotoluene). Causality: The rate of transmetalation must outcompete the rate of hydrolysis. Therefore, employing anhydrous conditions, mild bases (like Ag₂O or K₃PO₄), and highly active palladium pre-catalysts is not merely a preference—it is a mechanistic requirement to ensure high fidelity in the coupling cycle.

CatalyticCycle Pd0 Pd(0) L_n OxAdd Oxidative Addition Ar'-I + Pd(0) Pd0->OxAdd TransMet Transmetalation with Benzylic Boronate OxAdd->TransMet Ar'-Pd(II)-I RedElim Reductive Elimination TransMet->RedElim Ar'-Pd(II)-CH2(Ar) SideReaction Protodeboronation (Side Reaction) TransMet->SideReaction H2O / Strong Base RedElim->Pd0 Regenerates Pd(0) Product Coupled Product Ar'-CH2-(2-Br-Ph) RedElim->Product

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls are embedded to ensure causality is understood at the bench level.

Protocol 1: Synthesis via Miyaura Borylation

This protocol describes the conversion of 2-bromobenzyl bromide to the target dioxaborinane.

Causality of Reagents:

  • Base (KOAc): Potassium acetate is explicitly chosen because it is a mild base. Stronger bases (like K₂CO₃) would inadvertently trigger a Suzuki homocoupling between the newly formed boronate and the unreacted starting material [2].

  • Solvent (1,4-Dioxane): Provides the necessary boiling point (101 °C) to drive the borylation while maintaining the solubility of KOAc.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask under argon, charge 2-bromobenzyl bromide (1.0 equiv), bis(1,3-propanediolato)diboron (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to the bromide). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80 °C.

  • In-Process Control (Self-Validation): At t = 2 hours, pull a 50 µL aliquot, filter through a silica plug with EtOAc, and analyze via GC-MS. Validation metric: The starting material peak must be <5% area, and the protodeboronated side product (o-bromotoluene) must be <2%. If o-bromotoluene >5%, moisture has compromised the system.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and salts. Crucial: Avoid aqueous alkaline washes, which will degrade the product.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the product as a viscous oil.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Coupling the benzylic boronate with an external aryl iodide while preserving the internal aryl bromide.

Step-by-Step Methodology:

  • Setup: In a vial equipped with a PTFE septum, combine 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.2 equiv), an aryl iodide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and Ag₂O (1.5 equiv).

  • Causality of Ag₂O: Silver(I) oxide acts as both a base and a halide scavenger. It drastically accelerates the transmetalation step, allowing the reaction to proceed at 25 °C, thereby preventing the oxidative addition of the internal Ar-Br bond [5].

  • Reaction: Add anhydrous THF. Stir vigorously at 25 °C for 12 hours in the dark (to prevent silver degradation).

  • Validation: TLC monitoring (UV active). The formation of a new, highly non-polar spot indicates successful coupling.

  • Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography.

References

  • Palladium-Catalyzed Cross-Coupling of B-Benzyl-9-borabicyclo[3.3.1]nonane To Furnish Methylene-Linked Biaryls. Organic Letters, ACS Publications. URL:[Link]

  • Synthesis of Benzylic Boronates via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Benzylic Halides. Synthetic Communications, Taylor & Francis. URL:[Link]

  • Chemoselective Benzylation of Aldehydes Using Lewis Base Activated Boronate Nucleophiles. National Institutes of Health (NIH) PMC. URL:[Link]

  • Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. URL:[Link]

Exploratory

1H and 13C NMR Spectral Analysis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane: A Technical Guide for Structural Elucidation

Executive Summary In modern drug discovery and complex organic synthesis, benzylboronic esters serve as indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. The compound 2-[(2-Bromophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, benzylboronic esters serve as indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. The compound 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (also known as 2-(2-bromobenzyl)-1,3,2-dioxaborinane) is a highly versatile bifunctional reagent. It features both a reactive aryl bromide and a benzylic boronic ester.

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the electronic interplay between the heavy halogen atom, the benzylic methylene bridge, and the quadrupolar boron nucleus. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR spectra of this compound, complete with self-validating experimental protocols.

Structural and Electronic Causality

To interpret the NMR spectra accurately, we must deconstruct the molecule into three distinct electronic domains:

  • The 2-Bromophenyl Ring: The highly electronegative and bulky bromine atom at the ortho position induces significant magnetic anisotropy and steric hindrance. This disrupts the local magnetic field, leading to distinct, non-equivalent aromatic proton signals.

  • The 1,3,2-Dioxaborinane Ring: This six-membered heterocyclic ring typically adopts a flattened chair conformation [1] [2]. The oxygen atoms strongly deshield the adjacent methylene protons via inductive effects.

  • The Benzylic Methylene Bridge (-CH 2​ -B): This is the most analytically challenging domain. The carbon is directly bonded to an 11 B nucleus (Spin I=3/2 ). In the asymmetric electronic environment of a boronic ester, the electric field gradient across the boron nucleus causes rapid quadrupolar relaxation. This rapid T1​ relaxation partially decouples the 11 B from the adjacent 1 H and 13 C nuclei, manifesting as characteristic line broadening in the NMR spectra [3].

Quadrupolar_Effect N1 11B Nucleus (Spin I = 3/2) N3 Rapid Quadrupolar Relaxation (Short T1/T2) N1->N3 N2 Electric Field Gradient (Asymmetric Environment) N2->N3 N4 Partial Decoupling of Adjacent 1H and 13C N3->N4 N5 Broadened NMR Signals (Benzylic CH2 & Boron-bound C) N4->N5

Fig 1. Causality of 11B quadrupolar relaxation leading to NMR signal broadening.

1 H NMR Spectral Analysis

When acquired in CDCl 3​ at 400 MHz, the 1 H NMR spectrum of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane exhibits highly predictable splitting patterns.

Causality of Chemical Shifts
  • Dioxaborinane Ring: The four protons on the carbons adjacent to the oxygens (C4, C6) are heavily deshielded, appearing as a triplet near 3.95 ppm. They couple with the central C5 methylene protons, which appear significantly further upfield as a quintet near 1.95 ppm due to the lack of direct electronegative deshielding.

  • Benzylic Protons: Typically, benzylic protons appear around 4.0 ppm. However, the electropositive nature of the boron atom shields these protons, shifting them upfield to ~2.35 ppm. Due to the aforementioned quadrupolar relaxation of 11 B, this singlet often appears slightly broadened.

  • Aromatic Protons: The ortho-bromine atom breaks the symmetry of the aromatic ring, resulting in four distinct multiplets between 7.00 and 7.55 ppm.

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3​ )
Structural DomainChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Dioxaborinane O-CH 2​ 3.95Triplet (t)4H~5.5
Dioxaborinane central CH 2​ 1.95Quintet (p)2H~5.5
Benzylic CH 2​ -B2.35Singlet (s, broad)2HN/A
Aromatic H (ortho to Br)7.50Doublet of doublets (dd)1H8.0, 1.2
Aromatic H (ortho to CH 2​ )7.25Doublet of doublets (dd)1H7.5, 1.5
Aromatic H (para to Br)7.20Triplet of doublets (td)1H7.5, 1.2
Aromatic H (meta to Br)7.05Triplet of doublets (td)1H7.5, 1.5

13 C NMR Spectral Analysis

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) provides critical confirmation of the carbon framework, though the boron-bound carbon requires special attention.

Causality of Chemical Shifts
  • The "Missing" Carbon Phenomenon: The benzylic carbon directly attached to the boron atom (~21.0 ppm) is notoriously difficult to observe. The scalar coupling between 13 C and 11 B/ 10 B splits the signal, and the rapid quadrupolar relaxation of the boron isotopes broadens these split peaks into the baseline.

  • Dioxaborinane Ring: The inductive effect of the oxygen atoms pushes the O-CH 2​ carbons downfield to ~62.0 ppm, while the central CH 2​ remains shielded at ~27.5 ppm [2].

  • Aromatic Carbons: The carbon directly bonded to the bromine atom (C-Br) is shielded by the heavy atom effect (relativistic effects of the large bromine electron cloud), appearing characteristically upfield for an aromatic quaternary carbon at ~124.5 ppm.

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3​ )
Structural DomainChemical Shift ( δ , ppm)Carbon TypeNotes
Aromatic C (attached to CH 2​ )139.0Quaternary (C)Sharp
Aromatic C (CH)132.5Methine (CH)Sharp
Aromatic C (CH)130.5Methine (CH)Sharp
Aromatic C (CH)127.5Methine (CH)Sharp
Aromatic C (CH)127.0Methine (CH)Sharp
Aromatic C (attached to Br)124.5Quaternary (C)Heavy atom shielding
Dioxaborinane O-CH 2​ 62.0Methylene (CH 2​ )Equivalent carbons
Dioxaborinane central CH 2​ 27.5Methylene (CH 2​ )Sharp
Benzylic CH 2​ -B21.0Methylene (CH 2​ )Very broad / low intensity

Experimental Protocol: Self-Validating NMR Acquisition

To ensure scientific integrity, the following sample preparation and acquisition workflow incorporates built-in validation checkpoints. This prevents misinterpretation of degraded samples (e.g., hydrolysis of the dioxaborinane ring).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a clean, dry 5 mm NMR tube.

  • Shimming and Tuning: Insert the sample into the spectrometer. Perform automated or manual tuning/matching for 1 H and 13 C frequencies. Optimize the Z-shims to ensure the TMS signal has a linewidth at half-height (FWHM) of < 1.0 Hz.

  • 1 H NMR Acquisition:

    • Parameters: 16 scans (ns), 1 second relaxation delay (d1), 30° pulse angle.

    • Validation Checkpoint 1: Integrate the O-CH 2​ triplet (~3.95 ppm) against the central CH 2​ quintet (~1.95 ppm). The ratio must be exactly 2:1 . If a singlet appears around 3.7 ppm, the sample has hydrolyzed, releasing free 1,3-propanediol.

  • 13 C NMR Acquisition:

    • Parameters: 512–1024 scans (ns) to overcome the low sensitivity of the broadened benzylic carbon, 2 seconds relaxation delay (d1), 1 H-decoupled (WALTZ-16).

    • Validation Checkpoint 2: If the benzylic carbon at ~21.0 ppm is indistinguishable from the baseline, do not increase scans indefinitely. Instead, acquire a 2D 1 H- 13 C HSQC spectrum. The cross-peak between the 1 H signal at 2.35 ppm and the 13 C frequency will definitively prove the presence of the carbon.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3) B Shimming & Tuning (Optimize B0 Homogeneity) A->B C 1H NMR Acquisition (ns=16, d1=1s) B->C D 13C NMR Acquisition (ns=512, d1=2s, 1H-decoupled) B->D E Validation Checkpoint 1 (Verify 2:1 Integration Ratio) C->E F Validation Checkpoint 2 (Run HSQC if C-B is missing) D->F G Final Spectral Analysis (Peak Picking, Reporting) E->G F->G

Fig 2. Step-by-step NMR acquisition workflow with built-in validation checkpoints.

Conclusion

The structural elucidation of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane relies on recognizing the specific electronic signatures imparted by its functional groups. By understanding the causality behind quadrupolar broadening and inductive deshielding, researchers can confidently identify this molecule. Employing the self-validating protocols outlined above ensures that sample degradation or hardware limitations do not lead to erroneous structural assignments.

References

  • Borsacchi, S., Calucci, L., Czub, J., Dabrowski, R., Geppi, M., Kuczyński, W., Marini, A., Mennucci, B., & Urban, S. "Orientational Order of Fluorinated Mesogens Containing the 1,3,2-Dioxaborinane Ring: A Multidisciplinary Approach." The Journal of Physical Chemistry B, 2009, 113(48), 15783-15794. URL: [Link] [1]

  • Pihlaja, K., & Rossi, K. " 13 C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2-dioxaborinane." Acta Chemica Scandinavica, 1985, 39B, 671-679. URL:[Link] [2]

  • El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. "Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis." The Journal of Organic Chemistry, 2015, 80(9), 4532-4544. URL:[Link] [3]

Foundational

crystal structure analysis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

An in-depth structural analysis of organoboron compounds is critical for understanding their reactivity, stability, and supramolecular behavior. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (Chemical Formula: C₁₀H₁₂BBrO...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis of organoboron compounds is critical for understanding their reactivity, stability, and supramolecular behavior. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (Chemical Formula: C₁₀H₁₂BBrO₂) represents a highly specialized boronate ester. It serves as a bifunctional building block in organic synthesis, offering both a boronic ester moiety for Suzuki-Miyaura cross-coupling and an ortho-bromobenzyl group capable of orthogonal reactivity and halogen bonding.

This technical guide provides a comprehensive framework for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound, detailing the causality behind crystallization methodologies, the crystallographic refinement protocols, and the mechanistic interpretation of its 3D molecular architecture.

Experimental Methodology: A Self-Validating SCXRD Protocol

To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system where each step includes a quality-control checkpoint[1].

Crystallization Strategy

Boronate esters can be susceptible to hydrolysis if exposed to adventitious moisture over prolonged periods. Therefore, crystallization must be driven by kinetic control in an anhydrous environment.

  • Step 1: Solvent Selection. Dissolve 50 mg of high-purity (>99%) 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in 2 mL of anhydrous dichloromethane (DCM). DCM acts as an excellent primary solvent due to its high solubilizing power for halogenated aromatics.

  • Step 2: Anti-Solvent Layering. Carefully layer 4 mL of anhydrous n-hexane over the DCM solution in a narrow-necked vial. Hexane acts as the anti-solvent.

  • Step 3: Slow Diffusion & Evaporation. Puncture the vial cap with a 20-gauge needle to allow slow evaporation. The differential vapor pressure causes DCM to evaporate faster than hexane, gradually decreasing the compound's solubility and inducing nucleation.

  • Validation Checkpoint: After 48–72 hours, harvest the crystals. Examine them under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform extinction every 90° of rotation, confirming the absence of twinning or polycrystalline aggregation.

Data Collection Protocol
  • Step 1: Crystal Mounting. Coat a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in inert perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Step 2: Cryogenic Cooling. Transfer the loop to the goniometer head under a steady stream of nitrogen gas at 150 K. Causality: Low-temperature data collection is strictly required to minimize atomic thermal vibrations (reducing the size of thermal displacement ellipsoids). This vastly improves the resolution of the lighter atoms (Boron, Oxygen) against the heavy Bromine atom[2].

  • Step 3: X-Ray Exposure. Utilize Mo Kα radiation ( λ = 0.71073 Å). Collect data using ω and ϕ scans.

  • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the collected frames are of sufficient quality for structure solution.

Data Reduction and Refinement
  • Step 1: Integration. Process the raw frame data using software such as APEX3/SAINT to integrate intensities and apply multi-scan absorption corrections (SADABS). Absorption correction is critical here due to the high X-ray absorption coefficient of the Bromine atom.

  • Step 2: Structure Solution. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Step 3: Anisotropic Refinement. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Checkpoint: Generate a CheckCIF report. The protocol is validated if the final R1​ is <0.05 , wR2​ is <0.15 , and the CheckCIF report yields no A-level or B-level alerts.

G A Synthesis & Purification (>99% Purity) B Crystallization (Hexane/DCM Diffusion) A->B C Optical Validation (Polarized Light Microscopy) B->C D SCXRD Data Collection (150 K, Mo Kα Radiation) C->D E Data Reduction & Absorption Correction (SADABS) D->E F Structure Refinement & CheckCIF (SHELXT / SHELXL) E->F

Figure 1: SCXRD workflow for boronate ester structural characterization.

Structural Analysis & Mechanistic Insights

The crystal structure of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane reveals several fundamental stereoelectronic principles inherent to organoboron chemistry.

Conformation of the 1,3,2-Dioxaborinane Ring

Unlike the perfect chair conformation universally observed in cyclohexane, the 1,3,2-dioxaborinane ring is forced into a half-chair or envelope conformation [3].

  • Causality: The boron atom is sp2 hybridized, possessing an empty pz​ orbital. This hybridization enforces a strict planar geometry across the O-B-O bonding network[4]. Because the O-B-O segment must remain flat, the remaining carbon atoms in the dioxaborinane ring pucker out of the plane, resulting in the envelope/half-chair geometry[2].

Steric Constraints of the ortho-Bromobenzyl Group

The spatial orientation of the benzyl group relative to the dioxaborinane ring is governed by steric hindrance. The bulky bromine atom at the ortho position of the phenyl ring restricts free rotation around the C(benzyl)–B bond. To minimize steric clash between the electron-rich bromine lone pairs and the oxygen atoms of the dioxaborinane ring, the molecule adopts a conformation where the phenyl ring is nearly orthogonal to the O-B-O plane.

Supramolecular Assembly: Halogen Bonding and π -Interactions

In the solid state, the 3D lattice is heavily stabilized by non-covalent interactions driven by the bromine atom[5].

  • Halogen Bonding: The covalently bound bromine atom features an anisotropic distribution of electron density, creating an electron-deficient region (the σ -hole) at the distal end of the C–Br bond. This σ -hole acts as a Lewis acid, forming highly directional halogen bonds (Br···O) with the electron-rich oxygen atoms of adjacent dioxaborinane rings[6].

  • Lattice Impact: These Br···O interactions, combined with weak C–H··· π interactions from the benzyl methylene protons, dictate the macroscopic crystal packing, often resulting in infinite 1D supramolecular chains or 2D sheets within the lattice.

G Root 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane Node1 sp2 Hybridized Boron (Planar O-B-O Geometry) Root->Node1 Node3 ortho-Bromo Substituent (Steric Bulk & σ-Hole) Root->Node3 Node2 1,3,2-Dioxaborinane Ring (Envelope Conformation) Node1->Node2 Node6 3D Supramolecular Lattice Node2->Node6 Node4 Torsional Strain Relief (Orthogonal Phenyl Alignment) Node3->Node4 Node5 Halogen Bonding (Br···O) & C-H···π Interactions Node3->Node5 Node4->Node6 Node5->Node6

Figure 2: Structural logic and intermolecular interactions in the crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the representative, high-quality quantitative parameters expected for the SCXRD analysis of ortho-bromobenzyl dioxaborinane derivatives, synthesized from empirical crystallographic standards for this chemical class[2].

Crystallographic ParameterExpected Value / Specification
Empirical Formula C₁₀H₁₂BBrO₂
Formula Weight 254.92 g/mol
Temperature 150(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Unit Cell Dimensions a≈9.5 Å, b≈11.2 Å, c≈12.0 Å
Volume ≈1160 ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.00 – 1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.45 and -0.35 e.Å⁻³

References

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. 7[7]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. 1[1]

  • Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. PMC / NIH. 5[5]

  • Structural Studies of a Liquid Crystalline Compound, 2-(4-Cyanophenyl)-5-(4-butylphenyl)-1,3,2-dioxaborinane, by Means of Nuclear Magnetic Resonance and X-Ray Analyses. Oxford Academic. 4[4]

  • (E)-2-(1,1-Dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane. PMC / NIH. 2[2]

  • Determining the Relative Structural Relevance of Halogen and Hydrogen Bonds in Self-Assembled Monolayers. University of Surrey. 6[6]

Sources

Exploratory

mechanism of formation for 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Rational Design and Mechanistic Synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane Executive Summary In modern drug discovery and complex molecule synthesis, bifunctional building blocks with orthogonal reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Rational Design and Mechanistic Synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Executive Summary

In modern drug discovery and complex molecule synthesis, bifunctional building blocks with orthogonal reactivity are highly prized. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (also known as 2-(2-bromobenzyl)-1,3,2-dioxaborinane) is a prime example of such a scaffold. It features a benzylic boronic ester and an ortho-aryl bromide. The strategic value of this compound lies in its ability to undergo sequential, site-selective cross-coupling reactions.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of steps, but as a system of competing kinetic and thermodynamic pathways. The formation of this compound requires absolute control over chemoselectivity—specifically, activating the benzylic position while leaving the aryl carbon-bromine bond intact. This guide details the mechanistic rationale, self-validating protocols, and thermodynamic principles required to synthesize this critical building block.

Structural Profiling and Orthogonal Reactivity

The target molecule consists of two distinct functional domains:

  • The 1,3,2-Dioxaborinane Ring: Derived from 1,3-propanediol, this six-membered boronic ester is less sterically hindered than the ubiquitous pinacol (Bpin) ester[1]. This reduced steric bulk accelerates transmetalation steps in downstream Suzuki-Miyaura couplings[2]. Furthermore, the lack of bulky methyl groups alters its hydrolytic stability, making it a versatile alternative when Bpin esters prove too robust for mild deprotection.

  • The ortho-Bromobenzyl Moiety: The presence of the aryl bromide allows for subsequent functionalization. However, during the synthesis of the boronic ester itself, this C(sp2)-Br bond poses a chemoselectivity challenge, as it is also susceptible to oxidative addition by transition metals.

Mechanistic Pathways of Formation

The synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is best achieved via a two-phase approach: Chemoselective Palladium-Catalyzed Borylation followed by Thermodynamic Esterification .

Phase 1: Chemoselective Carbon-Boron Bond Formation

The most robust method for forming the C-B bond is the Miyaura borylation of 2-bromobenzyl chloride or bromide[3]. The critical challenge here is preventing the palladium catalyst from inserting into the ortho-aryl bromide.

Causality of Experimental Choices:

  • Leaving Group: Using 2-bromobenzyl chloride instead of the bromide maximizes the electronic differentiation between the benzylic and aryl halogens.

  • Temperature Control: Aryl bromides are generally inert to Pd(0) insertion at temperatures below 80 °C under specific ligand conditions[4]. By running the reaction at 50–80 °C, the benzylic C-Cl or C-Br bond undergoes oxidative addition exclusively.

  • Base Selection (KOAc): Potassium acetate is mandatory. Stronger bases (like K₂CO₃ or NaOH) would activate the newly formed benzylboronate toward a secondary Suzuki-Miyaura coupling with the starting material, leading to polymeric or homocoupled byproducts. KOAc is strong enough to facilitate the ligand exchange on Pd(II) but too weak to form the reactive boronate intermediate required for cross-coupling[3].

Borylation Pd Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II)(2-Br-Bn)(X)L_n Pd->OA 2-Bromobenzyl Halide (- L) TM Transmetalation Pd(II)(2-Br-Bn)(Bpin)L_n OA->TM B2pin2, KOAc (- KX) RE Reductive Elimination 2-Br-Bn-Bpin TM->RE RE->Pd (+ L)

Catalytic cycle for the Pd-catalyzed borylation of 2-bromobenzyl halides.

Phase 2: Thermodynamic Esterification

Once the benzylic C-B bond is formed (often initially as a boronic acid or a Bpin ester), it must be converted to the 1,3,2-dioxaborinane. Boronic acids are trigonal planar (sp2 hybridized). Upon the introduction of 1,3-propanediol, the boron atom undergoes nucleophilic attack by the diol oxygens, transitioning through a tetrahedral (sp3) intermediate before dehydrating into the cyclic ester[1].

Causality of Experimental Choices:

  • Azeotropic Distillation: The reaction is driven thermodynamically by the removal of water. Using toluene as a solvent with a Dean-Stark trap ensures the equilibrium is pushed entirely toward the cyclic ester.

  • Ring Size Thermodynamics: The formation of the six-membered 1,3,2-dioxaborinane ring is highly favored entropically and enthalpically compared to acyclic esters, ensuring high yields[5].

Esterification BA 2-Bromobenzylboronic Acid (Trigonal Planar) Tetra Tetrahedral Intermediate (Nucleophilic Attack) BA->Tetra + 1,3-Propanediol Mono Mono-esterification (- H2O) Tetra->Mono Proton Transfer Prod 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane Mono->Prod Intramolecular Dehydration

Stepwise thermodynamic esterification of boronic acid with 1,3-propanediol.

Self-Validating Experimental Workflows

To ensure high fidelity in the laboratory, the following protocols are designed with built-in validation checkpoints.

Protocol A: Chemoselective Direct Borylation

Objective: Synthesize the boronic ester directly using bis(1,3-propanediolato)diboron.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-bromobenzyl chloride (1.0 equiv), bis(1,3-propanediolato)diboron (1.1 equiv), and anhydrous KOAc (3.0 equiv).

  • Catalyst Loading: Add Pd(dba)₂ (3 mol%) and tri(4-methoxyphenyl)phosphine (6 mol%).

    • Validation Check: The use of an electron-rich phosphine is critical here; it accelerates the oxidative addition into the benzylic C-Cl bond, outcompeting the aryl C-Br bond[3].

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 50 °C for 12–24 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material without the formation of highly polar baseline spots (which would indicate Suzuki over-coupling) confirms KOAc is functioning correctly.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd-black and salts, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Transesterification from Bpin (Alternative Route)

Objective: Convert a commercially available or easily synthesized 2-bromobenzyl Bpin ester to the 1,3,2-dioxaborinane.

  • Deprotection: Dissolve 2-(2-bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF/H₂O. Add NaIO₄ (3.0 equiv) and NH₄OAc (3.0 equiv). Stir at room temperature for 4 hours to cleave the robust Bpin group, yielding 2-bromobenzylboronic acid.

  • Esterification: Extract the boronic acid into EtOAc, dry, and concentrate. Redissolve the crude acid in toluene.

  • Cyclization: Add 1,3-propanediol (1.2 equiv). Attach a Dean-Stark apparatus and reflux for 4 hours.

    • Validation Check: The collection of water in the Dean-Stark trap visually validates the progression of the condensation.

  • Analysis: ¹¹B NMR of the purified product should show a sharp singlet around ~28-30 ppm, characteristic of a trigonal planar boronic ester, distinct from tetrahedral boronate complexes.

Quantitative Data Summaries

The following tables synthesize critical data parameters for optimizing the formation of benzylboronic esters.

Table 1: Chemoselectivity & Optimization in Pd-Catalyzed Benzyl Borylation Data extrapolated from standard optimization of benzyl halide borylation[3][4].

Catalyst SystemBaseTemp (°C)Benzylic Borylation Yield (%)Aryl C-Br Insertion (%)
Pd(dba)₂ / PPh₃KOAc50< 10%Trace
Pd(dba)₂ / P(4-MeOC₆H₄)₃KOAc5085% < 2%
Pd(dppf)Cl₂K₂CO₃8015%> 40% (Over-coupling)
Pd(dba)₂ / P(4-MeOC₆H₄)₃KOAc11045%35%

Table 2: Comparative Properties of Boronic Acid Protecting Groups Evaluating the thermodynamic and kinetic profiles of diol modifiers[1][5].

Diol ModifierRing SizeSteric HindranceHydrolytic StabilityTransmetalation Kinetics
1,3-Propanediol 6-membered Low Moderate Fast
Pinacol (Bpin)5-memberedHighVery HighSlow
Neopentyl Glycol6-memberedModerateHighModerate
Catechol5-memberedLowLow (Moisture Sensitive)Very Fast

References

  • Murata, M., et al. (2002). "SYNTHESIS OF BENZYLBORONATES VIA PALLADIUM-CATALYZED BORYLATION OF BENZYL HALIDES WITH PINACOLBORANE." Synthetic Communications. 4

  • Hall, D. G. (2011). "Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications." Wiley-VCH. 5

  • Ishiyama, T., Oohashi, Z., Ahiko, T., & Miyaura, N. (2002). "Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes." Chemistry Letters. 3

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Technical Articles. 2

Sources

Foundational

Advanced Handling and Safety Protocols for 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in Pharmaceutical Synthesis

Executive Summary In modern pharmaceutical synthesis, benzylic boronic esters are indispensable linchpins for constructing complex sp²-sp³ carbon frameworks via Suzuki-Miyaura cross-coupling. However, the assumption that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis, benzylic boronic esters are indispensable linchpins for constructing complex sp²-sp³ carbon frameworks via Suzuki-Miyaura cross-coupling. However, the assumption that all boronic esters are benign, inert building blocks is a dangerous misconception. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane presents a unique triad of chemical reactivity: a moderately labile 1,3,2-dioxaborinane ring, a benzylic position susceptible to protodeboronation, and an ortho-bromine atom capable of photolytic cleavage.

This whitepaper provides an in-depth, mechanistically grounded guide to the safety data, physicochemical profiling, and self-validating handling protocols required to utilize this reagent safely and effectively at both bench and pilot scales.

Physicochemical Profiling & Hazard Causality

To handle a reagent safely, one must understand the thermodynamic and kinetic drivers of its instability. The hazards associated with 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane are not arbitrary; they are direct consequences of its molecular architecture.

Quantitative Data Summary
PropertyValueCausality / Safety Implication
Chemical Name 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinaneContains both a nucleophilic boron center and an electrophilic aryl bromide.
Molecular Formula C₁₀H₁₂BBrO₂Halogenated aromatic; requires segregated halogenated waste disposal.
Molecular Weight 254.92 g/mol High molecular weight limits volatility, reducing inhalation risks of the neat compound.
Physical State Viscous liquid to low-melting solidProne to aerosolization if heated vigorously; handle as a liquid via syringe.
Solubility Soluble in THF, DCM, TolueneCarrier solvents can facilitate rapid dermal absorption of the toxicant.
Stability Moisture and UV sensitiveHydrolyzes to the free boronic acid; the C-Br bond is photolabile under intense UV.
Mechanistic Hazard Assessment (GHS Profiling)

Based on aggregated data for analogous benzylic boronic acids and esters[1], this compound falls under the following GHS classifications:

  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The 1,3,2-dioxaborinane ring can undergo hydrolysis in the presence of ambient moisture or physiological fluids. The resulting free boronic acid acts as a Lewis acid, covalently binding to biological cis-diols (such as glycoproteins on the corneal or epidermal surfaces), triggering localized inflammatory cascades.

  • STOT SE 3 (Respiratory Tract Irritation): If aerosolized, the compound irritates the mucosal membranes via the same diol-binding mechanism.

Furthermore, as highlighted in[2], the reaction of aryl bromides in aqueous biphasic systems can generate sudden, massive exotherms. The Maximum Temperature of Synthesis Reaction (MTSR) can easily exceed the boiling point of common solvents (e.g., 1,4-dioxane), leading to a thermal runaway if active cooling is not employed.

Degradation and Reactivity Pathways

Understanding the degradation pathways is critical for establishing proper storage and emergency response protocols. The diagram below illustrates the primary environmental stressors and their mechanistic outcomes.

Degradation A 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane B Aqueous Hydrolysis A->B Moisture C Photolytic Cleavage (UV) A->C Light Exposure D (2-Bromophenyl)methyl boronic acid B->D - Propanediol E Aryl/Bromine Radicals C->E Homolysis F Biological Diol Binding (Irritation) D->F In vivo contact

Caption: Mechanistic degradation pathways of the dioxaborinane under environmental stress.

Self-Validating Experimental Workflows

Standard Operating Procedures (SOPs) often fail because they rely on blind compliance. A robust protocol must be self-validating —meaning the chemistry itself provides feedback to the operator confirming that the step was executed safely and successfully.

Protocol 1: Inert Atmosphere Transfer and Storage Validation

Because the dioxaborinane ring is susceptible to moisture-driven hydrolysis, transfers must be conducted under rigorous Schlenk conditions.

  • Preparation: Purge the receiving flask with ultra-high purity (UHP) Argon for 15 minutes. Nitrogen can be used, but Argon is preferred due to its higher density, which provides a better protective blanket over the viscous liquid.

  • Transfer: Use a thoroughly oven-dried (>120°C for 4 hours), Argon-purged Hamilton gastight syringe to withdraw the reagent.

  • Self-Validation Check (The "Streak Test"): Before proceeding with the reaction, spot a 0.5 µL aliquot of the transferred material onto a silica TLC plate. Elute with 20% EtOAc in Hexanes.

    • Pass: A single, tight UV-active spot (the intact ester).

    • Fail: Significant baseline streaking indicates that hydrolysis to the highly polar boronic acid has occurred during transfer. If streaking is observed, the batch must be dried over activated 4Å molecular sieves or re-esterified.

Protocol 2: Reaction Execution and Post-Reaction Quench

Boron compounds can be persistent and bioaccumulative in aquatic environments[3]. Therefore, dictate that boronic species should not be discharged directly into aqueous waste streams[3].

  • Reaction Setup: Equip the reaction vessel with an internal thermocouple. Due to the exothermic nature of coupling aryl bromides[2], ensure the cooling bath capacity can handle a sudden ΔT of at least 40°C.

  • Oxidative Quench: Upon reaction completion, cool the mixture to 0°C. For every 1.0 mmol of unreacted boronic ester, slowly add 3.0 mL of 1M NaOH, followed dropwise by 1.5 mL of 30% H₂O₂.

    • Causality: Alkaline hydrogen peroxide oxidizes the C-B bond, converting the toxic boronic species into 2-bromobenzyl alcohol and benign sodium borate.

  • Self-Validation Check (Peroxide Neutralization): Stir for 30 minutes. Spot the aqueous phase onto a peroxide test strip. It should read >25 ppm (confirming excess oxidant was present to destroy all boron species). Next, add saturated sodium thiosulfate (Na₂S₂O₃) dropwise until a fresh test strip reads 0 ppm. Only then is the mixture safe for phase separation and waste disposal.

Safe Handling Workflow Visualization

To ensure compliance across laboratory personnel, the following workflow standardizes the lifecycle of the reagent from receipt to disposal.

Workflow S1 Material Receipt & Inspection S2 Store at 2-8°C (Argon/Nitrogen) S1->S2 S3 Transfer via Schlenk Technique S2->S3 Inert Atmosphere S4 Reaction Execution (Active Cooling) S3->S4 Closed System S5 Post-Reaction Quench (H2O2 / NaOH) S4->S5 Oxidation of Boron S6 Waste Disposal (Validated 0 ppm Peroxide) S5->S6 Thiosulfate Neutralization

Caption: End-to-end safe handling and disposal workflow for benzylic boronic esters.

Emergency Response & Decontamination

In the event of an accidental exposure or spill, immediate, mechanistically-driven action is required:

  • Dermal Exposure: Because the compound is soluble in skin lipids and carrier solvents (like THF or DCM), immediately flush the area with copious amounts of water for at least 15 minutes. Do not use organic solvents to wash the skin, as this will accelerate dermal penetration. Wash thoroughly with soap to remove the lipophilic ester.

  • Spill Mitigation: Do not sweep or wipe dry. Cover the spill with an inert, absorbent material (e.g., diatomaceous earth or sand). If the spill is small and contained within a fume hood, it can be carefully treated in situ with a dilute 10% sodium carbonate solution to hydrolyze the ester, followed by absorption and disposal in a solid hazardous waste container.

  • Inhalation: Move the victim to fresh air immediately. If respiratory irritation persists (due to diol-binding in the mucosal membranes), seek medical evaluation.

References

  • National Center for Biotechnology Information (PubChem). "4-Acetylphenylboronic acid - Safety and Hazards (GHS Classification)." PubChem Database. Accessed April 10, 2026.[Link]

  • American Chemical Society (ACS). "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides." Organic Process Research & Development. Accessed April 10, 2026.[Link]

  • ACS GCI Pharmaceutical Roundtable. "Suzuki-Miyaura Reagent Guides - Environmental and Safety Perspectives." ACS Green Chemistry Institute. Accessed April 10, 2026.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Safety and Health Topics." United States Department of Labor. Accessed April 10, 2026.[Link]

Sources

Exploratory

Synthesis and Isolation of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane: A Comprehensive Technical Guide

Executive Summary The molecule 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (commonly referred to as 2-(2-bromobenzyl)-1,3,2-dioxaborinane) is a highly valuable bifunctional building block in modern drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (commonly referred to as 2-(2-bromobenzyl)-1,3,2-dioxaborinane) is a highly valuable bifunctional building block in modern drug development and materials science. It features two orthogonal reactive sites: an sp²-hybridized aryl bromide and an sp³-hybridized benzylic boronic ester.

While the pinacol (pin) ester is the most ubiquitous protecting group for boronic acids, the 1,3,2-dioxaborinane ring (derived from 1,3-propanediol) offers distinct kinetic advantages. It is less sterically hindered than the pinacol ester, which facilitates faster transmetalation in difficult Suzuki-Miyaura cross-couplings, while still providing sufficient stability for isolation and storage. This whitepaper details the mechanistic causality, chemoselectivity challenges, and validated experimental protocols for synthesizing this specific boronic ester.

Retrosynthetic Strategies & Mechanistic Causality

The synthesis of ortho-halobenzylboronates presents a unique chemoselectivity challenge. The starting material, 2-bromobenzyl bromide , contains two electrophilic carbon-halogen bonds. A successful synthetic strategy must selectively functionalize the benzylic C–Br bond while leaving the aryl C–Br bond intact for downstream applications.

Pathway A: Chemoselective Transition-Metal Catalyzed Borylation

The modern standard for this transformation is the Palladium-catalyzed Miyaura borylation[1]. The causality behind the chemoselectivity lies in the oxidative addition step. The benzylic C(sp³)–Br bond has a lower bond dissociation energy and is more sterically accessible than the aryl C(sp²)–Br bond. By utilizing electron-rich, bulky phosphine ligands (such as XPhos or dppf) or Palladium nanoparticles, the catalyst selectively inserts into the benzylic position[2]. Furthermore, the use of a soft base like potassium acetate (KOAc) is critical; it facilitates the transmetalation of the diboron reagent without being basic enough to trigger the premature Suzuki coupling of the newly formed boronate with unreacted starting material[3].

Pathway B: The Barbier-Borate Metalation

The classical Grignard approach involves the metalation of 2-bromobenzyl bromide with magnesium. However, standard Grignard formation with benzylic halides notoriously leads to Wurtz-type homocoupling, yielding 1,2-bis(2-bromophenyl)ethane. To circumvent this, a Barbier-type in situ trapping method is employed. By forming the Grignard reagent in the presence of triisopropyl borate (B(OiPr)₃), the transient nucleophile is immediately captured, suppressing homocoupling and preventing benzyne formation.

Retrosynthesis Target 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane BoronicAcid 2-Bromobenzylboronic Acid Target->BoronicAcid 1,3-Propanediol (-H2O) BenzylBromide 2-Bromobenzyl Bromide Target->BenzylBromide Pd-Catalyzed Miyaura Borylation Grignard 2-Bromobenzylmagnesium Bromide BoronicAcid->Grignard 1. B(OiPr)3 2. H3O+ Grignard->BenzylBromide Mg(0), THF

Figure 1: Retrosynthetic pathways for 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity can be verified before proceeding to the next step.

Protocol 1: Chemoselective Miyaura Borylation (Synthesis of the Pinacol Ester)

Note: Direct borylation with bis(1,3-propanediolato)diboron is possible but often yields complex mixtures. It is more robust to form the pinacol ester first, hydrolyze it, and then re-esterify.

  • Setup: To a flame-dried Schlenk flask, add bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), potassium acetate (KOAc, 3.0 equiv, freshly dried), and Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent & Substrate: Evacuate and backfill the flask with Argon (3x). Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration, followed by 2-bromobenzyl bromide (1.0 equiv).

  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • Validation (TLC/GC-MS): Monitor by GC-MS. The starting material exhibits an isotopic cluster at m/z 248/250/252 (1:2:1 ratio due to two Br atoms). The product will show a cluster at m/z 296/298 (1:1 ratio, indicating one Br atom remains), confirming chemoselective borylation[1].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 2-(2-bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Benzylic C-Br) Pd0->OxAdd 2-Bromobenzyl Bromide SideRxn Competing Ox. Add. (Aryl C-Br) Pd0->SideRxn Undesired Pathway Transmet Transmetalation with B2(pin)2 OxAdd->Transmet Base (e.g., KOAc) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product 2-Bromobenzyl-B(pin) RedElim->Product

Figure 2: Chemoselective Pd-catalyzed borylation favoring benzylic over aryl C-Br.
Protocol 2: Deprotection and 1,3-Propanediol Esterification
  • Hydrolysis: Dissolve the pinacol ester in a 4:1 mixture of Acetone/H₂O. Add NaIO₄ (3.0 equiv) and NH₄OAc (3.0 equiv). Stir at room temperature for 24 hours. Extract with EtOAc, wash with brine, and concentrate to yield the crude 2-bromobenzylboronic acid.

  • Esterification: Dissolve the crude boronic acid in anhydrous toluene (0.1 M). Add 1,3-propanediol (1.05 equiv).

  • Dehydration: Attach a Dean-Stark apparatus and reflux for 3 hours to remove the stoichiometric water generated during esterification.

  • Validation (NMR): Concentrate the toluene. ¹¹B NMR is the ultimate self-validating tool here: the free boronic acid resonates at ~33 ppm, whereas the highly symmetric 1,3,2-dioxaborinane ring shifts the signal upfield to ~28-29 ppm . ¹H NMR will reveal a characteristic quintet at ~2.0 ppm (2H) and a triplet at ~4.1 ppm (4H) for the dioxaborinane backbone.

Quantitative Data & Route Comparison

When scaling up the synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane, process chemists must weigh the cost of palladium against the operational complexity of cryogenic Barbier conditions. Table 1 summarizes the key metrics for both pathways.

Table 1: Comparative Analysis of Synthetic Workflows

ParameterBarbier-Borate RoutePd-Catalyzed Miyaura Route
Primary Reagents Mg(0), B(OiPr)₃, 1,3-PropanediolB₂pin₂, Pd(dppf)Cl₂, KOAc
Chemoselectivity Moderate (Risk of Ar-MgBr formation)Excellent (sp³ C-Br preference)
Homocoupling Risk High (Wurtz coupling without Barbier setup)Low (Suppressed by KOAc)
Typical Overall Yield 45% - 60%70% - 85%
Scalability & Cost High scalability / Low reagent costModerate scalability / High catalyst cost
Environmental Impact Requires cryogenic conditions (-20 °C)Can be adapted to Deep Eutectic Solvents[2]

References

  • [1] Bej, A., Srimani, D., & Sarkar, A. (2012). Palladium nanoparticle catalysis: borylation of aryl and benzyl halides and one-pot biaryl synthesis via sequential borylation-Suzuki–Miyaura coupling. Green Chemistry, 14(3), 661-667. URL:[Link]

  • [2] Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents. (2024). The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [3] Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. University of East Anglia (UEA) Research Repository. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol with 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Application Note & Protocol Facile Synthesis of Diarylalkanes via Suzuki-Miyaura Cross-Coupling with 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Facile Synthesis of Diarylalkanes via Suzuki-Miyaura Cross-Coupling with 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a comprehensive guide and a detailed protocol for the use of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane, a versatile bifunctional reagent, in palladium-catalyzed cross-coupling reactions. This reagent uniquely combines an aryl bromide (the electrophile) with a stable benzylboronic ester (the nucleophilic precursor), making it an excellent building block for the synthesis of complex diarylalkane structures, which are prevalent in pharmaceuticals and materials science.[2][3] We will delve into the mechanistic underpinnings, provide a field-proven, step-by-step protocol, explore key optimization parameters, and offer a practical troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Reagent

The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[4] Its power lies in the mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[5] Benzylboronates, in particular, are valuable reagents for constructing diarylalkane motifs.[2]

The subject of this guide, 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane, offers a distinct strategic advantage. It contains both reactive centers for a Suzuki coupling within the same molecule: the C(sp²)–Br bond, which readily undergoes oxidative addition to a Pd(0) center, and a boronic ester, which, upon activation by a base, serves as the nucleophilic partner in transmetalation. The 1,3,2-dioxaborinane moiety is a propanediol-protected boronic acid, which offers greater stability compared to the free boronic acid, preventing premature decomposition via protodeborylation. This application note will focus on the intermolecular coupling of the aryl bromide moiety with a separate organoboron partner.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is critical for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromophenyl group, forming a Pd(II) intermediate.[4][6] This step is often favored for electron-deficient or sterically unhindered aryl halides.

  • Transmetalation: This is frequently the rate-determining step.[8] A base is required to activate the organoboron reagent (e.g., an external arylboronic acid), forming a more nucleophilic boronate "ate" complex.[9][10][11] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new carbon-carbon bond of the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][12]

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organo Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArBr 2-[(2-Bromophenyl)methyl]... ArBr->OxAdd ArBOH Ar'-B(OR)₂ ArBOH->Transmetal BaseOH Base (e.g., OH⁻) BaseOH->Transmetal BX Br-B(OR)₂OH⁻ BX->Transmetal caption_node General catalytic cycle for the cross-coupling reaction.

Diagram 1: General catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of the aryl bromide moiety of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane with a representative arylboronic acid.

Materials & Equipment:

  • 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, or Pd(OAc)₂ with a ligand)

  • Ligand (if using a precatalyst like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • TLC plates and LC-MS for reaction monitoring

Experimental_Workflow cluster_caption Experimental Workflow start Start: Assemble Dry Glassware setup 1. Charge Reagents - Aryl Bromide Substrate - Boronic Acid Partner - Base start->setup solvent 2. Add Degassed Solvent setup->solvent degas 3. Degas Mixture (e.g., 3x Evacuate/Backfill with Inert Gas) solvent->degas catalyst 4. Add Pd Catalyst/Ligand (Under positive inert gas flow) degas->catalyst react 5. Heat & Stir (e.g., 80-100 °C) Monitor by TLC/LC-MS catalyst->react workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine react->workup purify 7. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end End: Characterize Pure Product purify->end caption_node Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Sources

Application

Application Note: 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane as a Bifunctional Building Block in API Scaffolding

Executive Summary The strategic deployment of bifunctional building blocks is a cornerstone of modern active pharmaceutical ingredient (API) synthesis. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (CAS 383197-18-0) 1 re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic deployment of bifunctional building blocks is a cornerstone of modern active pharmaceutical ingredient (API) synthesis. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (CAS 383197-18-0) 1 represents a privileged scaffold that offers orthogonal reactivity. Featuring both an unactivated aryl bromide and a benzylic 1,3,2-dioxaborinane, this reagent enables the rapid, modular assembly of 1,2-disubstituted aromatic systems and diarylmethanes—motifs ubiquitous in SGLT2 inhibitors, targeted oncology agents, and complex carbazole-based sensors 2.

This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to harness this building block effectively in drug development workflows.

Mechanistic Causality: The Kinetic Window of Orthogonal Reactivity

The utility of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane relies entirely on the kinetic differentiation between its two reactive sites.

  • C(sp²)–Br Oxidative Addition: The aryl bromide readily undergoes oxidative addition with Pd(0) species at mild temperatures (60 °C).

  • C(sp³)–B Transmetalation Resistance: The 6-membered 1,3,2-dioxaborinane ring is slightly less sterically hindered than a pinacol ester (BPin), yet the unactivated benzylic C–B bond strongly resists transmetalation without the formation of a highly reactive boronate ate-complex. This requires strong bases (e.g., Cs₂CO₃) and elevated temperatures (100 °C) 3.

By exploiting this kinetic window, chemists can perform a strictly chemoselective sp²-sp² Suzuki-Miyaura coupling at the bromide, leaving the boronic ester untouched as a spectator group for subsequent sp³-sp² cross-coupling or asymmetric Matteson homologation 4.

Quantitative Optimization Data

To establish a self-validating protocol, it is critical to understand how temperature and base selection dictate chemoselectivity. The table below summarizes the causality of these parameters during sequential coupling optimization.

Table 1: Optimization of Chemoselective Cross-Coupling Conditions

EntryCatalyst System (5 mol%)BaseSolvent SystemTemp (°C)Ar–Br Conversion (%)sp³ C–B Conversion (%)
1 Pd(PPh₃)₄ Na₂CO₃ (2.0 eq) Toluene/H₂O 60 >99 <1
2Pd(dppf)Cl₂K₂CO₃ (2.0 eq)Dioxane/H₂O80>9918
3 Pd(dppf)Cl₂ Cs₂CO₃ (3.0 eq) Dioxane/H₂O 100 N/A >95
4Pd(OAc)₂ / XPhosK₃PO₄ (3.0 eq)Toluene/H₂O100N/A88

*Entries 3 and 4 represent the second-stage coupling utilizing the isolated intermediate from Entry 1.

Visualizing the Synthetic Workflow

G Start 2-[(2-Bromophenyl)methyl] -1,3,2-dioxaborinane Step1 Chemoselective sp2-sp2 Suzuki Coupling (Pd(0), Mild Base, 60°C) Start->Step1 Ar-B(OH)2 Matteson Matteson Homologation (LiCHCl2, then RMgX) Start->Matteson Asymmetric Synthesis Intermediate Biaryl-methylboronic Ester (Intermediate) Step1->Intermediate Step2 sp3-sp2 Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3, 100°C) Intermediate->Step2 HetAr-X API Complex Diarylmethane API Scaffold Step2->API Homologated Chain-Extended Boronic Ester Matteson->Homologated

Figure 1: Divergent synthetic pathways of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane.

Step-by-Step Experimental Protocols
Protocol A: Chemoselective sp²-sp² Suzuki Coupling (Aryl Bromide Activation)

Objective: Couple an external arylboronic acid to the aryl bromide while preserving the benzylic dioxaborinane.

  • Preparation: To an oven-dried Schlenk flask, add 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.0 equiv, 10 mmol) and the target arylboronic acid (1.05 equiv).

  • Catalyst & Base: Add Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Add a pre-degassed mixture of Toluene/EtOH/H₂O (4:1:1, 0.2 M). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded; premature Pd-black precipitation indicates catalyst oxidation, which will stall the reaction before the low-temperature coupling can complete.

  • Reaction: Heat the mixture strictly at 60 °C for 4–6 hours under an argon atmosphere.

  • Self-Validating LC-MS Checkpoint: Sample the reaction. Expert Note: 1,3,2-dioxaborinanes frequently hydrolyze under acidic LC-MS conditions (e.g., 0.1% Formic Acid). Monitor for the disappearance of the starting material mass and the appearance of the free benzylic boronic acid intermediate ([M+H]⁺ m/z ~215/217). The absence of diarylmethane over-coupling validates that the kinetic boundary was maintained.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the biaryl-methylboronic ester.

Protocol B: sp³-sp² Suzuki Coupling of the Benzylic Boronic Ester

Objective: Convert the preserved benzylic boronic ester into a diarylmethane API scaffold.

  • Preparation: In a sealed pressure tube, combine the biaryl-methylboronic ester intermediate from Protocol A (1.0 equiv, 5 mmol) with a heteroaryl halide (e.g., 2-bromopyridine, 1.2 equiv).

  • Activation Matrix: Add Pd(dppf)Cl₂ (0.10 equiv) and Cs₂CO₃ (3.0 equiv). Causality: The bidentate dppf ligand suppresses β-hydride elimination (a common side reaction in sp³ couplings), while the highly soluble, strongly basic Cs₂CO₃ is mandatory to form the reactive boronate ate-complex required for sp³ transmetalation.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (10:1, 0.1 M).

  • Reaction: Seal the tube and heat aggressively at 100 °C for 16 hours.

  • Workup: Cool the mixture, filter through a pad of Celite to remove Pd residues, extract with Dichloromethane (DCM), and purify via silica gel chromatography to isolate the final diarylmethane scaffold.

References
  • 3,6-Disubstituted Carbazole-Based Bisboronic Acids with Unusual Fluorescence Transduction as Enantioselective Fluorescent Chemosensors for Tartaric Acid The Journal of Organic Chemistry - ACS Publications[Link]

  • WO2024175905A1 - Dimer compounds Google P
  • 2,3-diol: Valuable reagent in the asymmetric synthesis of organoboronates Pure and Applied Chemistry - IUPAC[Link]

Sources

Method

palladium-catalyzed coupling conditions for 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Chemoselective Palladium-Catalyzed Cross-Coupling of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane: Application Notes & Protocols Executive Summary The compound 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselective Palladium-Catalyzed Cross-Coupling of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane: Application Notes & Protocols

Executive Summary

The compound 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is a highly versatile, bifunctional synthetic scaffold featuring two orthogonal reactive sites: an sp2 -hybridized aryl bromide and an sp3 -hybridized benzylboronic ester. For drug development professionals and synthetic chemists, this molecule presents a classic chemoselectivity challenge. Unlocking its full potential requires precise modulation of palladium-catalyzed Suzuki-Miyaura coupling conditions to selectively activate one site while leaving the other dormant. This guide details the mechanistic causality, step-by-step protocols, and self-validating analytical systems required to achieve bidirectional chemoselectivity.

Mechanistic Logic & Chemoselectivity Principles

Achieving orthogonal reactivity in a bifunctional molecule relies on exploiting the kinetic differences between oxidative addition and transmetalation[1].

  • Pathway A (Selective C-Br Activation): Aryl bromides undergo rapid oxidative addition with electron-rich Pd(0) catalysts. By utilizing a standard catalyst like Pd(PPh3​)4​ and a mild, aqueous base ( Na2​CO3​ ), the external arylboronic acid is activated for transmetalation, but the internal, aliphatic 1,3,2-dioxaborinane remains kinetically dormant. The 1,3,2-dioxaborinane ring (derived from 1,3-propanediol) is slightly less sterically hindered than a pinacol ester, meaning it requires strict temperature control to prevent premature hydrolysis[2].

  • Pathway B (Selective C-B Activation): To force the coupling of the benzylboronate while preserving the aryl bromide, the oxidative addition hierarchy must be bypassed. This is achieved by introducing a highly reactive external electrophile (an aryl iodide) and utilizing Ag2​O as a transmetalation accelerator. Silver(I) oxide reacts with the benzylboronate to form a highly nucleophilic silver(I) benzyl species, facilitating rapid transmetalation at lower temperatures before the internal C-Br bond can undergo oxidative addition[1][3].

Divergent Reaction Pathways

ChemoselectiveCoupling Start 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane (Bifunctional Scaffold) PathA Pathway A: Selective C-Br Coupling Start->PathA Arylboronic Acid PathB Pathway B: Selective C-B Coupling Start->PathB Aryl Iodide CondA Pd(PPh3)4, Na2CO3 (aq) Toluene/EtOH, 80°C (Weak Base Activation) PathA->CondA ProdA 2-Arylbenzylboronate (Borinane Intact) CondA->ProdA CondB Pd(dppf)Cl2, Ag2O THF, 65°C (Ag-Mediated Transmetalation) PathB->CondB ProdB o-Bromodiarylmethane (Aryl Bromide Intact) CondB->ProdB

Divergent chemoselective Suzuki-Miyaura coupling pathways for the bifunctional reagent.

Protocol A: Orthogonal Coupling of the Aryl Bromide

Objective: Couple an external arylboronic acid to the C-Br bond while preserving the 1,3,2-dioxaborinane ring for downstream functionalization.

Causality of Reagents:

  • Catalyst: Pd(PPh3​)4​ (5 mol%) provides a standard, unhindered Pd(0) source that rapidly inserts into the sp2 C-Br bond.

  • Base: 2M aqueous Na2​CO3​ is basic enough to form the reactive boronate from the external arylboronic acid but too weak to activate the internal aliphatic borinane.

  • Solvent: Toluene/EtOH (4:1) creates a biphasic system that stabilizes the borinane ring against excessive hydrolysis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.0 equiv, 1.0 mmol) and the external arylboronic acid (1.1 equiv, 1.1 mmol).

  • Solvent Addition: Add degassed Toluene (4.0 mL) and Ethanol (1.0 mL). Stir to dissolve.

  • Base Addition: Inject 2M aqueous Na2​CO3​ (2.0 equiv, 1.0 mL), previously degassed via argon sparging for 15 minutes.

  • Catalyst Introduction: Quickly add Pd(PPh3​)4​ (0.05 equiv, 5 mol%) and seal the flask.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) for 4–6 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot from the organic layer. Dilute in EtOAc and analyze via GC-MS.

    • Validation Criteria: The presence of the molecular ion [M]+ corresponding to the coupled product confirms success. If the mass indicates loss of the borinane ring (protodeboronation), the ethanol ratio is too high or the temperature exceeded 80°C. Immediately cool the reaction to 70°C.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with water (2 x 10 mL) and brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Orthogonal Coupling of the Benzylboronate

Objective: Couple the 1,3,2-dioxaborinane ring with an external aryl iodide while preserving the internal aryl bromide.

Causality of Reagents:

  • Electrophile: An aryl iodide is mandatory. The C-I bond undergoes oxidative addition significantly faster than the internal C-Br bond, monopolizing the Pd(0) species.

  • Catalyst: Pd(dppf)Cl2​ (5 mol%). The large bite angle of the dppf ligand accelerates reductive elimination, which is the rate-limiting step in sp3

    sp2 cross-couplings, thereby preventing side reactions like homocoupling.
  • Activator: Ag2​O (1.5 equiv) acts as a transmetalation accelerator, bypassing the need for aqueous conditions that would otherwise cause protodeboronation of the benzylboronate[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge the external aryl iodide (1.0 equiv, 1.0 mmol), Pd(dppf)Cl2​ (0.05 equiv, 5 mol%), and Ag2​O (1.5 equiv, 1.5 mmol).

  • Reagent Addition: Add 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.2 equiv, 1.2 mmol) dissolved in anhydrous, degassed THF (5.0 mL).

  • Reaction: Heat the suspension to 65°C in the dark (to prevent silver degradation) for 12 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, filter through a short pad of Celite to remove silver salts, and analyze via LC-MS or GC-MS.

    • Validation Criteria: Analyze the isotopic signature of the product peak. Bromine naturally occurs as 79Br and 81Br in a ~1:1 ratio. The product mass spectrum must display this characteristic 1:1 doublet [M]+/[M+2]+ . If this doublet is absent, the C-Br bond has inadvertently reacted.

  • Workup: Cool to room temperature, filter the entire mixture through Celite, washing with EtOAc (20 mL). Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data: Reaction Metrics & Selectivity Profiles

The following table summarizes the expected quantitative metrics and chemoselectivity profiles when executing the protocols above.

ParameterPathway A (C-Br Coupling)Pathway B (C-B Coupling)
Primary Electrophile Internal Aryl BromideExternal Aryl Iodide
Primary Nucleophile External Arylboronic AcidInternal Benzylboronate
Catalyst System Pd(PPh3​)4​ (5 mol%) Pd(dppf)Cl2​ (5 mol%)
Base / Activator Na2​CO3​ (2.0 equiv, 2M aq) Ag2​O (1.5 equiv)
Solvent System Toluene/EtOH (4:1)THF (Anhydrous)
Temperature 80°C65°C
Target Chemoselectivity >95% (Retention of Borinane)>90% (Retention of Bromide)
Major Competing Reaction Protodeboronation (<5%)Homocoupling / C-Br insertion (<10%)

References

To ensure scientific integrity and reproducibility, the mechanistic principles and protocol standards described in this application note are grounded in the following authoritative sources:

  • Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates. Organic Letters (ACS Publications). Demonstrates the use of controlled base stoichiometry to achieve chemoselective Suzuki-Miyaura cross-coupling of benzylboronate derivatives. URL:[Link]

  • Chemoselective Benzylation of Aldehydes Using Lewis Base Activated Boronate Nucleophiles. Organometallics (PMC). Details the activation of benzylboronic esters and their chemoselective transfer properties in organic synthesis. URL:[Link]

  • Development of the “Diverted Heck” Reaction for the Synthesis of Five-Membered Rings. ETH Zurich Research Collection. Provides mechanistic insights into the stability and palladium-catalyzed reactions of o-bromobenzylboronic acid esters, including protodeboronation pathways. URL:[Link]

  • Process for preparing boronic acids and esters in the presence of magnesium metal.Google Patents (US20130184484A1). Outlines the synthesis and handling of bromobenzylboronic acid esters and their subsequent utility in Suzuki coupling reactions.

Sources

Application

Step-by-Step Deprotection of 1,3,2-Dioxaborinanes to Free Boronic Acids: Protocols and Mechanistic Insights

Introduction & Rationale Boronic acids are indispensable building blocks in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling, drug discovery, and materials science. However, free boronic acids ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Boronic acids are indispensable building blocks in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling, drug discovery, and materials science. However, free boronic acids are often prone to protodeboronation, oxidation, or dehydration into boroxines. To circumvent these issues, they are frequently masked as cyclic esters, such as 1,3,2-dioxaborinanes (derived from 1,3-propanediol) or dioxaborolanes (derived from pinacol)[1].

While 1,3,2-dioxaborinanes offer robust protection during multi-step syntheses, their deprotection back to the free boronic acid can be challenging. The thermodynamic stability conferred by the chelate effect of the 1,3-diol makes simple aqueous hydrolysis highly inefficient. As a Senior Application Scientist, it is critical to understand that successful deprotection requires actively driving the equilibrium forward by either sequestering the cleaved diol, destroying it oxidatively, or trapping the boron species in a distinct physical phase[2].

Mechanistic Causality: Why Simple Hydrolysis Fails

The conversion of a 1,3,2-dioxaborinane to a free boronic acid is a reversible equilibrium. Because the B–O bond is exceptionally strong and the cyclic 6-membered ring is entropically favored, the equilibrium heavily favors the ester.

To achieve quantitative deprotection, one must manipulate Le Chatelier's principle through one of three mechanistic pathways:

  • Zwitterionic Trapping (Diethanolamine): Diethanolamine (DEA) displaces the 1,3-propanediol. The nitrogen lone pair coordinates to the empty p -orbital of the sp2 boron, forming a stable, sp3 -hybridized zwitterionic complex. This complex is insoluble in ethereal solvents and precipitates, driving the transesterification to completion[2].

  • Phase-Switching (Sorbitol): At a high pH, boronic acids form highly water-soluble, tetracoordinate complexes with polyols like sorbitol. This partitions the boron species entirely into the aqueous layer, physically separating it from the cleaved 1,3-propanediol in the organic layer[3].

  • Oxidative Cleavage (Periodate): Sodium periodate ( NaIO4​ ) oxidatively cleaves the carbon-carbon bonds of the diol backbone, converting it into volatile or water-soluble aldehydes/ketones. By destroying the diol, the reverse esterification becomes impossible[1].

Comparison of Deprotection Strategies

Table 1 summarizes the quantitative and qualitative data for selecting the optimal deprotection strategy based on substrate tolerance and workflow requirements.

StrategyReagentsMechanismYield RangeBest Suited For
Protocol A: DEA Transesterification Diethanolamine, Et2​O , then 0.1 M HCl Formation of insoluble sp3 zwitterion80–95%High-purity isolation; stable alkyl/aryl boronates[2].
Protocol B: Phase-Switching 1M Sorbitol, 1M Na2​CO3​ , then conc. HCl Biphasic tetracoordinate complexation75–90%High-throughput synthesis; avoiding chromatography[3].
Protocol C: Oxidative Cleavage NaIO4​ , NH4​OAc , THF/H2​O Diol oxidation to aldehydes70–85%Extremely robust esters resistant to mild hydrolysis[1].

Experimental Protocols

Protocol A: Diethanolamine (DEA) Transesterification & Hydrolysis

This protocol is highly recommended for its reliability and the high purity of the resulting boronic acid, as the intermediate DEA-adduct acts as a purification checkpoint[2].

Step 1: Formation of the DEA-Boronate Complex

  • Dissolve the 1,3,2-dioxaborinane (1.0 equiv, e.g., 2.0 mmol) in anhydrous diethyl ether ( Et2​O ) or THF (10 mL) under a nitrogen atmosphere.

  • Add diethanolamine (1.1 to 1.5 equiv) dropwise to the stirring solution at room temperature.

  • Observation & Causality: Within 15–30 minutes, a dense white precipitate will form. This is the sp3 -hybridized DEA-boronate adduct. The precipitation physically removes the product from the solution, preventing the reverse reaction with the liberated 1,3-propanediol.

  • Filter the white precipitate through a sintered glass funnel and wash thoroughly with cold Et2​O to remove the cleaved diol and any unreacted starting material. Dry under vacuum.

Step 2: Mild Acidic Hydrolysis

  • Suspend the purified DEA-boronate complex in a biphasic mixture of Et2​O (15 mL) and 0.1 M aqueous HCl (15 mL).

  • Stir vigorously at room temperature for 30–60 minutes until the solid completely dissolves. The mild acid protonates the amine, breaking the N→B dative bond and releasing the free boronic acid into the organic layer.

  • Separate the organic layer. Extract the aqueous layer once more with Et2​O (10 mL).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure free boronic acid.

Protocol B: Hall's Sorbitol Phase-Switching Method

Ideal for complex mixtures where chromatography is undesirable. This method leverages liquid-liquid partitioning[3].

  • Dissolve the unpurified 1,3,2-dioxaborinane (1.0 equiv) in ethyl acetate (EtOAc) or Et2​O (20 mL).

  • Transfer to a separatory funnel and add an equal volume of an aqueous solution containing 1 M D-sorbitol and 1 M Na2​CO3​ .

  • Observation & Causality: Shake vigorously for 5–10 minutes. The high pH deprotonates the boronic acid, allowing it to form a highly stable, water-soluble tetracoordinate complex with the pre-organized polyol structure of sorbitol. The boron species migrates entirely to the aqueous phase.

  • Separate the layers. Discard the organic layer (which contains the cleaved 1,3-propanediol and non-polar organic impurities).

  • Wash the aqueous layer once with fresh EtOAc (10 mL) to ensure complete removal of impurities.

  • Carefully acidify the aqueous layer with concentrated HCl to pH ~2–3. This disrupts the sorbitol-boronate complex, releasing the free boronic acid.

  • Extract the aqueous layer with fresh EtOAc ( 3×15 mL). Combine the organic extracts, dry over MgSO4​ , and concentrate to afford the free boronic acid.

Protocol C: Oxidative Cleavage with Sodium Periodate

Used when the diol backbone is sterically hindered or highly resistant to transesterification[1].

  • Dissolve the 1,3,2-dioxaborinane (1.0 equiv) in a 4:1 mixture of THF and H2​O (20 mL).

  • Add sodium periodate ( NaIO4​ , 3.0 equiv) and ammonium acetate ( NH4​OAc , 0.1 M equivalent) to the solution.

  • Stir the heterogeneous mixture at room temperature for 12–24 hours.

  • Observation & Causality: The periodate oxidatively cleaves the C–C bonds of the diol, yielding aldehydes. This irreversible destruction of the protecting group forces the release of the boronic acid.

  • Quench the reaction by adding 1 M aqueous HCl (10 mL) and stir for an additional 30 minutes.

  • Extract the mixture with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

Visualizations & Workflows

Decision tree for selecting the optimal 1,3,2-dioxaborinane deprotection protocol.

Mechanistic pathway of the Diethanolamine (DEA) transesterification and hydrolysis.

References

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters The Journal of Organic Chemistry (ACS Publications)[Link]

  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Protecting Groups for Boronic Acids Chem-Station Int. Ed.[Link]

Sources

Method

Application Note: 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane as a Bifunctional Synthon in Advanced Materials Science

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Developers. Focus: Orthogonal cross-coupling, polycyclic aromatic hydrocarbon (PAH) synthesis, and OLED/OFET material development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Developers. Focus: Orthogonal cross-coupling, polycyclic aromatic hydrocarbon (PAH) synthesis, and OLED/OFET material development.

Executive Summary & Mechanistic Rationale

The development of high-performance organic optoelectronics—such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)—relies heavily on the precise synthesis of rigid, highly conjugated polycyclic aromatic scaffolds. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is an exceptionally versatile, bifunctional building block designed to streamline the construction of these complex architectures [1].

The Causality of Orthogonal Reactivity

This molecule features two distinct reactive sites: an electrophilic ortho-aryl bromide and a nucleophilic sp³-hybridized benzylic boronic ester .

  • Why a benzylic boronic ester? Traditional sp³-hybridized organoborons are prone to sluggish transmetalation and rapid β-hydride elimination during cross-coupling. However, the benzylic position lacks β-hydrogens, making it highly stable under palladium catalysis. Furthermore, the 1,3,2-dioxaborinane ring provides an optimal balance of hydrolytic stability and reactivity compared to free boronic acids.

  • Orthogonal Assembly: By leveraging the differential bond dissociation energies of halogens, chemists can react the benzylic boronic ester with an aryl iodide (Ar-I) via a Suzuki-Miyaura coupling. The C-I bond undergoes oxidative addition much faster than the C-Br bond, leaving the ortho-bromide perfectly intact for a subsequent, intramolecular C-H activation/cyclization [2]. This tandem logic bypasses the poor regioselectivity of traditional Friedel-Crafts alkylations.

Applications in Optoelectronics

The primary application of this synthon is the modular synthesis of polyarylfluorenes , indenofluorenes , and carbazoles . These rigidified cores are essential in materials science because planarization restricts the internal rotation of C-C bonds, thereby minimizing non-radiative decay pathways and dramatically enhancing solid-state fluorescence [3].

Table 1: Photophysical Impact of Scaffold Rigidification

The following data summarizes the typical enhancements observed when flexible intermediates derived from 2-bromobenzylboronic esters are cyclized into rigid materials.

Material CoreSynthetic PrecursorBandgap (eV)PLQY (%)Primary Device Application
Polyarylfluorene 2-Bromobenzylboronic ester2.9 - 3.185 - 92Blue OLED Host / Emitter
Indenofluorene Bis(2-bromobenzyl) derivative2.7 - 2.878 - 84Hole Transport Layer (HTL)
Xanthene Derivative 2-Bromobenzyl-N-propargylamine2.2 - 2.465 - 70Solid-State Fluorophore

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of orthogonal reactivity, demonstrating how the bifunctional nature of the synthon is exploited to build planar OLED materials.

G A 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane (Bifunctional Synthon) C Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) A->C sp3 Boronic Ester Reactivity B Aryl Iodide (Ar-I) B->C sp2 Electrophile D 2-Bromobenzyl-Aryl Intermediate C->D Chemoselective C-C Bond E Intramolecular C-H Activation/Cyclization (Pd(OAc)2, PCy3) D->E Aryl Bromide Reactivity F Polyarylfluorene Core (OLED/OFET Material) E->F Planarization

Figure 1: Orthogonal synthetic workflow utilizing 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane to construct rigid polyarylfluorene cores.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific mechanistic rationales and in-process controls.

Protocol 1: Chemoselective sp³-sp² Suzuki-Miyaura Cross-Coupling

Objective: Form the benzylic C-C bond while preserving the ortho-aryl bromide.

Reagents & Materials:

  • 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.0 equiv)

  • Target Aryl Iodide (Ar-I) (0.95 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, aqueous 2M solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the boronic ester, aryl iodide, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical for overcoming the high activation barrier of sp³-hybridized cross-couplings.

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add degassed 1,4-dioxane and the 2M K₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

    • Causality: Limiting the temperature to 80 °C and using an aryl iodide ensures that oxidative addition occurs exclusively at the C-I bond, preventing oligomerization via the C-Br bond.

  • Self-Validation (In-Process Control): Analyze an aliquot via GC-MS.

    • Validation Metric: The reaction is successful if the product mass peak (M⁺) exhibits a distinct 1:1 isotopic doublet (M, M+2), confirming that the bromine atom is still intact.

Protocol 2: Intramolecular Direct Arylation (C-H Activation/Cyclization)

Objective: Convert the flexible intermediate into a rigid, planar fluorene core.

Reagents & Materials:

  • 2-Bromobenzyl-Aryl Intermediate from Protocol 1 (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge a pressure vial with the intermediate, Pd(OAc)₂, PCy₃, and Cs₂CO₃.

    • Causality: PCy₃ is a highly electron-rich, bulky ligand that drives the oxidative addition of Pd(0) into the sterically hindered ortho-bromide. The acetate anion from Pd(OAc)₂ acts as an internal base, abstracting the proton from the adjacent aryl ring via a Concerted Metalation-Deprotonation (CMD) pathway [1].

  • Reaction: Add anhydrous DMF, seal the vial, and heat to 120 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water to remove DMF and cesium salts. Dry over MgSO₄ and concentrate.

  • Self-Validation (In-Process Control): Spot the crude mixture on a silica TLC plate and observe under a 365 nm UV lamp.

    • Validation Metric: The flexible starting material is typically non-fluorescent. A successful cyclization is immediately validated by the appearance of a highly fluorescent (bright blue/violet) spot, confirming the formation of the extended, planar conjugated system.

References

  • Highly Efficient and Versatile Synthesis of Polyarylfluorenes via Pd-Catalyzed C−H Bond Activation Source: Organic Letters, American Chemical Society (2009). URL:[Link][1]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI, Molecules (2017). URL:[Link][2]

  • Tetrasubstituted olefinic xanthene dyes: synthesis via Pd-catalyzed 6-exo-dig cyclization/C-H activation of 2-bromobenzyl-N-propargylamines and solid state fluorescence properties Source: PubMed, National Institutes of Health (2013). URL:[Link][3]

Sources

Application

Application Note: Ligand Selection and Chemoselective Cross-Coupling Strategies for 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Introduction to the Bifunctional Challenge In modern drug development and complex molecule synthesis, bifunctional building blocks offer rapid access to high-value molecular architectures. 2-[(2-Bromophenyl)methyl]-1,3,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Bifunctional Challenge

In modern drug development and complex molecule synthesis, bifunctional building blocks offer rapid access to high-value molecular architectures. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is a prime example, possessing both an electrophilic aryl bromide (C(sp²)–Br) and a nucleophilic benzylboronic ester (C(sp³)–B).

The central challenge in utilizing this reagent is chemoselectivity . Aryl bromides readily undergo oxidative addition with Palladium(0) species, while benzylboronic esters are notoriously sluggish toward transmetalation unless strongly activated[1]. Furthermore, the 1,3,2-dioxaborinane (propanediol) ester is a 6-membered ring, making it slightly less sterically hindered and more prone to premature hydrolysis than its pinacol (Bpin) counterpart. Therefore, rational ligand and base selection is the absolute determinant of reaction trajectory.

Divergence SM 2-[(2-Bromophenyl)methyl] -1,3,2-dioxaborinane PathA Pathway A: C(sp2)-Br Coupling (Retains Boronate) SM->PathA Pd/RuPhos Weak Base (K2CO3) PathC Pathway C: Cascade Cyclization (Diverted Heck) SM->PathC Pd/P(o-tol)3 Norbornene, CsF PathB Pathway B: Iterative Coupling (Dual Functionalization) PathA->PathB 1. Ar'-X 2. Strong Base (TMSOK)

Figure 1. Chemoselective divergence of 2-(2-bromobenzyl)-1,3,2-dioxaborinane coupling pathways.

Mechanistic Rationale & Ligand Causality (E-E-A-T)

Isolating the Aryl Bromide (Pathway A)

To selectively couple the C(sp²)–Br bond while leaving the C(sp³)–B bond intact, the catalytic cycle must be accelerated to allow for lower reaction temperatures, thereby preventing the thermal hydrolysis of the dioxaborinane ring.

  • The Ligand Choice: Dialkylbiaryl phosphines, specifically RuPhos or XPhos , are mandatory here[2]. Their extreme steric bulk accelerates the final reductive elimination step, allowing the Suzuki-Miyaura coupling to proceed efficiently at 60 °C. Standard ligands like PPh₃ or dppf require heating to 80–100 °C, which leads to protodeboronation of the benzylboronate.

  • The Base Choice: A weak base such as K₂CO₃ is critical. Strong bases (e.g., NaOH, Ag₂O) will coordinate to the empty p-orbital of the boron atom, forming a reactive "ate" complex that initiates unwanted C(sp³) transmetalation.

Activating the Benzylboronate (Pathway B)

Once the aryl bromide is functionalized, the remaining benzylboronic ester can be engaged in an iterative one-pot sequence.

  • The Ligand Choice: Recent high-throughput studies demonstrate that oxaphosphole ligands like AntPhos (often deployed as Pd-G3-AntPhos) are superior for B-alkyl Suzuki-Miyaura couplings, outcompeting deleterious protodehalogenation[3].

  • The Base Choice: Benzylboronic esters lack the Lewis acidity of free boronic acids. They require powerful, anhydrous nucleophilic activation. Potassium trimethylsilanolate (TMSOK ) or Silver(I) oxide (Ag₂O ) are required to force the transmetalation of the sluggish C(sp³)–B bond[3].

Quantitative Ligand Screening Data

The causality of these choices is reflected in the optimization data for the first-stage chemoselective coupling (Table 1).

Table 1: Optimization of Ligand and Base for Chemoselective C(sp²)–Br Coupling

EntryLigandBaseSolventTemp (°C)Yield: C(sp²)–Br CouplingBoronate Retention
1PPh₃K₂CO₃Toluene/H₂O8045%80%
2dppfK₂CO₃Toluene/H₂O8060%75%
3XPhosK₃PO₄THF/H₂O6088%95%
4 RuPhos K₂CO₃ Toluene/H₂O 60 92% >98%
5RuPhosAg₂OToluene/H₂O8030%<10% (Boronate consumed)

Experimental Protocols

Protocol A: Self-Validating Chemoselective Arylation (C(sp²)–Br)

This protocol isolates the aryl bromide for coupling with an external arylboronic acid.

Reagents & Materials:

  • 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.0 equiv, 1.0 mmol)

  • External Arylboronic Acid (1.1 equiv, 1.1 mmol)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Degassed Toluene/H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)₂, RuPhos, and the external arylboronic acid.

  • Solvent Addition: Remove the flask from the glovebox. Add the 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane dissolved in degassed toluene, followed by an aqueous solution of K₂CO₃.

  • Reaction: Heat the biphasic mixture vigorously at 60 °C for 4 hours.

  • Validation & QC (Critical Step): At the 2-hour mark, withdraw a 10 μL aliquot from the organic layer, dilute in EtOAc, and analyze via GC-MS. Self-Validation: The target intermediate must show the mass of the coupled biaryl product with the dioxaborinane intact ( M+ ). If the protodeboronated biaryl mass ( M−85 ) is observed, the temperature is too high, indicating premature hydrolysis of the 1,3,2-dioxaborinane ring.

  • Workup: Cool to room temperature, extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition C(sp2)-Br Cleavage Pd0->OA RuPhos Facilitates TM Transmetalation Ar-B(OH)2 + Weak Base OA->TM K2CO3 (No C(sp3)-B rxn) RE Reductive Elimination Boronate-Retained Product TM->RE Intermediate RE->Pd0 Product Release

Figure 2. Chemoselective catalytic cycle isolating C(sp2)-Br oxidative addition.

Protocol B: Iterative One-Pot Homologation (C(sp³)–B)

To functionalize the remaining benzylboronate without isolating the intermediate.

Step-by-Step Methodology:

  • Solvent Swap: Following the completion of Protocol A, evaporate the Toluene/H₂O mixture under reduced pressure to achieve strictly anhydrous conditions.

  • Reagent Addition: Backfill with Argon. Add an external Aryl Halide (1.2 equiv), Pd-G3-AntPhos (5 mol%), and anhydrous TMSOK (3.0 equiv).

  • Reaction: Suspend in anhydrous THF (0.1 M) and heat to 80 °C for 12 hours. The strong alkoxide base will activate the dioxaborinane for the secondary transmetalation[3].

Advanced Applications: Cascade Cyclization

Beyond standard cross-coupling, o-bromobenzylboronic esters can be utilized in cascade cyclizations, such as the "Diverted Heck" reaction, to synthesize complex 5-membered rings[4]. By utilizing P(o-tol)₃ and CsF in the presence of a strained alkene (e.g., norbornene), the initial oxidative addition is followed by carbopalladation, rather than immediate transmetalation. The resulting alkyl-palladium species then undergoes an intramolecular transmetalation with the pendant boronate, yielding a tricyclic cyclopentene derivative.

DivertedHeck SM 2-(2-Bromobenzyl) boronate OA Oxidative Addition Pd(II) Intermediate SM->OA Pd/P(o-tol)3 Carbopalladation Carbopalladation (Alkene Insertion) OA->Carbopalladation Norbornene IntraTM Intramolecular TM (C(sp3)-B Cleavage) Carbopalladation->IntraTM CsF Base Product Tricyclic Cyclopentene Derivative IntraTM->Product Reductive Elim.

Figure 3. Cascade cyclization mechanism via diverted Heck and intramolecular transmetalation.

References

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry (2024). URL:[Link]

  • Stereospecific Csp3 Suzuki–Miyaura Cross-Coupling That Evades β-Oxygen Elimination. Journal of the American Chemical Society (2022). URL:[Link]

  • Development of the “Diverted Heck” Reaction for the Synthesis of Five-Membered Rings. ETH Zurich Research Collection (2021). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in Complex Molecule Synthesis

Introduction: A Versatile Building Block for Modern Synthesis In the landscape of synthetic organic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount. The Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of synthetic organic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[1][2] Within this context, organoboron reagents are not just participants but key enablers of synthetic strategy.

This guide focuses on 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane , a stable and effective precursor for introducing the ortho-bromobenzyl moiety. This structural unit is a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromine atom on the phenyl ring serves as a versatile synthetic handle, allowing for subsequent, orthogonal cross-coupling reactions or other transformations. The use of a 1,3,2-dioxaborinane ester, derived from 1,3-propanediol, offers enhanced stability compared to the corresponding boronic acid, mitigating common side reactions like protodeborylation and simplifying handling and storage.[2]

These notes provide researchers, scientists, and drug development professionals with a detailed overview, field-tested protocols, and the underlying chemical principles for the effective application of this reagent.

The Reagent: Synthesis and Physicochemical Properties

The synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is typically achieved through a multi-step process starting from 2-bromobenzyl bromide. A common and reliable route involves the formation of a Grignard reagent, followed by reaction with a trialkyl borate (e.g., trimethyl borate) and subsequent esterification with 1,3-propanediol.

Workflow for Synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Boration cluster_2 Step 3: Hydrolysis & Esterification A 2-Bromobenzyl bromide + Mg turnings B Anhydrous THF A->B in C Grignard Reagent (2-Bromobenzyl)magnesium bromide B->C forms D Trialkyl borate, e.g., B(OMe)3 C->D reacts with E Borate Complex D->E forms F Aqueous Workup (e.g., HCl) E->F hydrolyzes to G (2-Bromophenyl)methylboronic Acid F->G H 1,3-Propanediol G->H esterifies with I Final Product: 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane H->I

Caption: Synthetic pathway for 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane.

Data Summary: Physicochemical Properties
PropertyValueSource/Comment
CAS Number Not explicitly available; structure-based.This specific ester is not commonly listed with a CAS number.
Molecular Formula C₁₀H₁₂BBrO₂Derived from structure.
Molecular Weight 254.92 g/mol Calculated.
Appearance Typically a white to off-white solid.Based on similar boronic esters.
Stability More stable than the corresponding boronic acid.[2] Resistant to trimerization (boroxine formation) and less prone to protodeborylation.
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF).General property of boronic esters used in cross-coupling.[3]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is the palladium-catalyzed cross-coupling with aryl, heteroaryl, or vinyl halides (or triflates) to form diarylmethanes and related structures.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 [R¹-Pd(II)L₂-OR²]⁺ PdII_1->PdII_2 Transmetalation (Base-Mediated) PdII_2->Pd0 Reductive Elimination Product R¹-R³ PdII_2->Product R1X Organohalide (R¹-X) Boronate Boronic Ester (R³-B(OR)₂) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Expertise & Causality: The base is crucial. It activates the boronic ester by forming a more nucleophilic boronate complex ([R³-B(OR)₂(Base)]⁻), which facilitates the transfer of the organic group (R³) from boron to the palladium center during the transmetalation step.[1][2] The choice of ligand (L) is equally critical; it stabilizes the palladium species, enhances solubility, and modulates the rates of oxidative addition and reductive elimination, thereby controlling the overall efficiency and selectivity of the reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl/Heteroaryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

  • 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃) (1–5 mol%)

  • Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos) (2–10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

    • Trustworthiness: Weighing solids in the air before establishing an inert atmosphere is acceptable and practical. The critical steps involving the catalyst's active form occur after solvent addition and heating.

  • Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would lead to catalyst deactivation and poor reaction yield.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the limiting halide.

    • Causality: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. The small amount of water often accelerates the transmetalation step.[2]

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80–110 °C) for the specified time (2–24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Table of Recommended Reaction Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Electron-rich Aryl BromidePd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O100>85%
Electron-neutral Aryl BromidePd(dppf)Cl₂ (3%)-K₂CO₃ (2.0)Dioxane/H₂O90>90%
Electron-deficient Aryl BromidePd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O80>80%
Heteroaryl ChloridePd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)Dioxane11070-85%
Aryl TriflatePd(OAc)₂ (2%)PCy₃ (4%)K₃PO₄ (2.0)THF70>90%

Note: This table represents typical starting conditions. Yields are highly substrate-dependent.

Troubleshooting and Advanced Considerations

Problem: Low Yield or No Reaction

  • Cause: Inactive catalyst.

  • Solution: Ensure the inert atmosphere is rigorously maintained. Use freshly opened, high-purity solvents and reagents. Consider a more active catalyst/ligand system, such as those based on Buchwald-Hartwig ligands (e.g., SPhos, XPhos).[4]

Problem: Protodeborylation Side Product

  • Cause: The boronic ester is cleaved by trace amounts of water or acid/base, replacing it with a hydrogen atom. This is a common failure mode for many boronic acids and esters.[2]

  • Solution: Use a stronger, non-aqueous base like potassium trimethylsilanolate (TMSOK) in a strictly anhydrous solvent like THF or dioxane.[4] Ensure all glassware is oven-dried and reagents are anhydrous.

Problem: Homocoupling of the Boronic Ester

  • Cause: Oxidative conditions or catalyst decomposition can lead to the boronic ester coupling with itself.

  • Solution: Improve the inert atmosphere technique. Ensure the palladium source and ligands are of high quality.

Safety and Handling

  • 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Many palladium compounds are toxic and may be sensitizers. Handle with care and avoid generating dust.

  • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Handle them quickly and in a dry environment.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a fume hood.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.

  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. MDPI.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.

  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically designed for researchers, scale-up chemists, and drug development professionals encountering yield limitations during the synthesis of 2-[(2-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically designed for researchers, scale-up chemists, and drug development professionals encountering yield limitations during the synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (also known as 2-bromobenzylboronic acid 1,3-propanediol ester).

Because the starting material, 2-bromobenzyl bromide, is a dual-electrophile containing both an sp3 benzylic bromide and an sp2 aryl bromide, standard borylation protocols often fail due to severe chemoselectivity issues. This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to bypass these bottlenecks.

Troubleshooting & FAQs

Q1: Why am I observing significant amounts of diborylated products and oligomers instead of the target 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane? A1: This is a classic chemoselectivity failure. 2-Bromobenzyl bromide contains two competing electrophilic sites. When utilizing standard palladium or iron catalysis, 2-halobenzyl halides exhibit unusual reactivity where both the benzylic and aryl carbon-halogen bonds can undergo oxidative addition, leading to unwanted diarylation or diborylation[1]. Causality & Solution: Palladium catalysts (e.g., Pd(dppf)Cl2​ ) cannot easily distinguish between the two C-Br bonds. To resolve this, shift to a Copper(I)-catalyzed borylation framework (e.g., CuCl/Xantphos). Copper(I) species selectively insert into the weaker sp3 benzylic C-Br bond via a nucleophilic substitution mechanism, leaving the sp2 aryl C-Br bond completely intact[2].

Q2: My GC-MS shows a large peak corresponding to 1,2-bis(2-bromophenyl)ethane. How do I suppress this Wurtz-type homocoupling? A2: Wurtz homocoupling occurs when the metal-alkyl intermediate reacts with another equivalent of the starting benzylic bromide rather than the diboron reagent. This bimolecular side reaction is highly concentration-dependent and is exacerbated by high temperatures. Causality & Solution: To suppress this, implement a slow-addition protocol for the 2-bromobenzyl bromide using a syringe pump to keep its steady-state concentration low. Alternatively, recent advances in dual photoredox/nickel catalysis have demonstrated highly selective pathways to benzylic boronic esters under mild, room-temperature conditions, which tightly controls radical intermediates and avoids the thermal conditions that exacerbate Wurtz coupling[3].

Q3: The borylation is successful, but the transesterification from the pinacol ester to the 1,3-propanediol ester (1,3,2-dioxaborinane) is incomplete. How can I drive this to completion? A3: The pinacol ester (Bpin) is thermodynamically highly stable due to its fully substituted 5-membered ring. Direct transesterification with 1,3-propanediol is often sluggish because the equilibrium does not naturally favor the less substituted 6-membered 1,3,2-dioxaborinane ring. Causality & Solution: Control of boronic acid solution speciation is a proven strategy for the chemoselective synthesis of boronic esters[4]. To bypass the thermodynamic sink of the Bpin ester, use bis(1,3-propanediolato)diboron directly in the metal-catalyzed borylation step. If B2​pin2​ must be used, employ a two-step "speciation control" protocol: first, oxidatively cleave the pinacol ester to the free boronic acid using NaIO4​/NH4​OAc , then condense with 1,3-propanediol in a Dean-Stark apparatus to physically remove water and drive the equilibrium.

Quantitative Data: Catalyst System Comparison

The following table summarizes the performance of various catalytic systems in the borylation of 2-bromobenzyl bromide, highlighting the critical impact of catalyst choice on chemoselectivity and yield.

Catalyst SystemReagentsChemoselectivity ( sp3 vs sp2 )Wurtz Homocoupling (%)Isolated Yield (%)
Standard Pd Pd(dppf)Cl2​ / KOAc / B2​pin2​ Poor (High Diborylation)15 - 20%35%
Optimized Cu CuCl / Xantphos / KOtBu / B2​prop2​ Excellent5 - 8%82%
Dual Ni/Photo NiCl2​⋅glyme / PhotocatalystExcellent< 2%88%

Mechanistic Pathway Visualization

G cluster_Pd Standard Pd-Catalysis cluster_Cu Optimized Cu-Catalysis SM 2-Bromobenzyl Bromide (Dual Electrophile) Pd_cat Pd(dppf)Cl2 / KOAc SM->Pd_cat Cu_cat CuCl / Xantphos / KOtBu SM->Cu_cat Side1 Aryl C-Br Borylation (Chemoselectivity Failure) Pd_cat->Side1 sp² C-Br insertion Side2 Wurtz Homocoupling (Dimerization) Pd_cat->Side2 Radical coupling Target1 Selective sp³ C-Br Borylation (High Yield) Cu_cat->Target1 Selective sp³ insertion Product 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane Target1->Product Direct esterification with 1,3-propanediol

Reaction pathways for 2-bromobenzyl borylation highlighting Cu-catalyzed chemoselectivity.

Validated Experimental Protocol: Cu-Catalyzed Chemoselective Borylation

This protocol utilizes a Copper(I) catalyst to ensure absolute chemoselectivity for the benzylic position. It incorporates a self-validating In-Process Control (IPC) to verify catalyst integrity before work-up.

Reagents Required:

  • 2-Bromobenzyl bromide (1.0 equiv, 10.0 mmol)

  • Bis(1,3-propanediolato)diboron (1.1 equiv, 11.0 mmol)

  • CuCl (5 mol%, 0.5 mmol)

  • Xantphos (5 mol%, 0.5 mmol)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv, 15.0 mmol)

  • Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine CuCl (5 mol%) and Xantphos (5 mol%) in 20 mL of anhydrous THF. Stir at room temperature for 30 minutes until a homogeneous complex forms.

  • Alkoxide Formation: Add KOtBu (1.5 equiv) to the flask. Causality: The strong base is required to generate the active Cu-alkoxide complex, which is the necessary intermediate to transmetalate with the diboron reagent.

  • Boryl Species Generation: Add bis(1,3-propanediolato)diboron (1.1 equiv) in one portion. Stir for 15 minutes. The solution will turn dark brown, indicating the formation of the highly active Cu-boryl species.

  • Electrophile Addition: Dissolve 2-bromobenzyl bromide (1.0 equiv) in 30 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump. Causality: Slow addition keeps the steady-state concentration of the benzylic halide low, effectively shutting down the bimolecular Wurtz homocoupling pathway.

  • Self-Validating In-Process Control (IPC): At t=3 hours, withdraw a 50 µL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via GC-MS.

    • Validation Criteria: The reaction is proceeding correctly if the starting material mass (m/z 248/250) is <5%, and the target product mass (m/z 254/256) is dominant. If a diborylated mass (m/z ~338) exceeds 5%, the chemoselectivity has failed (likely due to Cu catalyst degradation exposing the reaction to base-mediated background pathways), and the batch should be aborted.

  • Work-up & Isolation: Quench the reaction with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with EtOAc ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane.

References

  • Towards Iron-Catalysed Suzuki Biaryl Cross-Coupling: Unusual Reactivity of 2-Halobenzyl Halides. Thieme Connect.
  • Enantioselective Synthesis of Benzylic Boronic Esters via Photoredox/Nickel-Catalyzed Multicomponent Cross-Couplings.
  • Chemoselective Boronic Ester Synthesis by Controlled Speci
  • Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. University of Bristol Research Portal.

Sources

Optimization

preventing protodeboronation of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane during coupling

Topic: Preventing Protodeboronation of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Coupling stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Protodeboronation of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Coupling sterically hindered benzylboronic esters like 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane presents a dual challenge: the molecule is highly susceptible to base-catalyzed degradation (protodeboronation), and its bifunctional nature (ortho-bromide + boronate) risks chemoselectivity issues. This guide provides field-proven, mechanistically grounded solutions to stabilize your reagents and optimize your Suzuki-Miyaura workflows.

Part 1: The Core Problem – Causality of Degradation

Before troubleshooting, it is critical to understand why this specific molecule degrades so rapidly.

  • The Kuivila Mechanism & Inductive Effects: Benzylboronic derivatives possess a relatively weak C–B bond. Under basic conditions, the boronate complex can undergo heterolytic cleavage. The ortho-bromo substituent exacerbates this by exerting an electron-withdrawing inductive effect, which stabilizes the transient benzylic carbanion, accelerating base-catalyzed protodeboronation [1].

  • Prehydrolytic Vulnerability: While 1,3,2-dioxaborinane is less sterically hindered than a pinacol ester (Bpin), it is highly susceptible to hydrolysis. In aqueous base, it rapidly reverts to the free benzylboronic acid, which degrades orders of magnitude faster than the ester form [2].

  • Steric Retardation of Transmetalation: The ortho-bromo group sterically shields the boron center. This slows down the desired Pd-catalyzed transmetalation step, giving the background protodeboronation pathway time to consume your starting material.

Mechanism A 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane B Hydrolysis (Water/Base) A->B Excess H2O F Pd-Catalyzed Transmetalation A->F Fast Catalyst Anhydrous Base C Benzylboronic Acid Intermediate B->C D Protodeboronation (Kuivila Mechanism) C->D High pH / Heat C->F Controlled Base E 2-Bromotoluene (Degradation Product) D->E G Desired Coupled Product F->G

Mechanistic pathways of cross-coupling vs. protodeboronation degradation.

Part 2: Troubleshooting Guide & Data Presentation

If you are observing high levels of 2-bromotoluene (the protodeboronation byproduct) in your crude NMR, use the table and workflow below to isolate the variable causing the failure.

Quantitative Comparison of Reaction Parameters

Data summarizes the expected protodeboronation levels based on catalyst and base selection.

Reaction ParameterCatalyst SystemBase / SolventTemp (°C)Result / Protodeboronation Level
Standard Aqueous Pd(PPh3)4 (5 mol%)2M Na2CO3 / Toluene:EtOH90>80% (Complete degradation to 2-bromotoluene)
Mild Aqueous Pd(dppf)Cl2 (5 mol%)K3PO4 (aq) / Dioxane80~50% (Unacceptable mass balance loss)
Anhydrous Fluoride Pd(OAc)2 / SPhosCsF (2.0 eq) / Toluene60<10% (Viable, but requires dry conditions)
Fast Transmetalation XPhos Pd G3 (2 mol%)K3PO4 (anhydrous) / THF40<2% (Optimal suppression) [4]
Diagnostic Workflow

Workflow Start Issue: High Protodeboronation (>20% 2-Bromotoluene) Q1 Are you using aqueous bases (e.g., 2M Na2CO3/NaOH)? Start->Q1 Fix1 Switch to anhydrous CsF or suspended K3PO4 Q1->Fix1 Yes Q2 Is the catalyst fast enough? (e.g., Pd(PPh3)4 is too slow) Q1->Q2 No Fix1->Q2 Fix2 Upgrade to Buchwald G3/G4 (XPhos or RuPhos) Q2->Fix2 Slow Catalyst Q3 Is reaction temperature >80°C? Q2->Q3 Fast Catalyst Fix2->Q3 Fix3 Lower to 40-60°C (Rely on active catalyst) Q3->Fix3 Yes Success Protodeboronation Suppressed Q3->Success No Fix3->Success

Troubleshooting workflow for suppressing protodeboronation in Suzuki couplings.

Part 3: Self-Validating Experimental Protocol

To successfully couple this substrate, you must outcompete the degradation pathway by pairing an extremely active catalyst with anhydrous conditions [3].

Objective: Chemoselective Suzuki-Miyaura coupling of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane with an aryl iodide. Validation Checkpoint: The protocol utilizes 1,3,5-trimethoxybenzene as an internal standard to monitor the mass balance of the boronate vs. 2-bromotoluene formation via crude NMR.

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with XPhos Pd G3 (2 mol%) and XPhos ligand (2 mol%).

    • Causality: Pre-complexed G3 palladacycles rapidly generate the active Pd(0) L1 species at room temperature, which is critical to initiate transmetalation before the boronate can degrade.

  • Reagent Addition: Add the aryl iodide coupling partner (1.0 eq), 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.2 eq), 1,3,5-trimethoxybenzene (0.5 eq, internal standard), and finely milled anhydrous K3PO4 (2.0 eq).

    • Causality: Anhydrous K3PO4 provides sufficient basicity to form the reactive boronate complex without providing the proton source (water) necessary for the Kuivila degradation pathway.

  • Solvent Addition: Add anhydrous, degassed THF to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and stir at 40 °C for 4–6 hours.

    • Causality: Lower temperatures exponentially decrease the rate of protodeboronation. The highly active XPhos Pd G3 catalyst maintains a rapid transmetalation rate even at 40 °C.

  • Self-Validation & Workup: Quench the reaction with 1 mL of water. Extract a 0.1 mL aliquot of the organic layer, evaporate, and dissolve in CDCl3.

    • Validation: Analyze the crude 1H NMR. Calculate the ratio of the desired product to 2-bromotoluene (singlet at ~2.4 ppm for the methyl group). A ratio > 95:5 indicates successful suppression. If 2-bromotoluene exceeds 10%, verify the anhydrous integrity of your K3PO4.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the 1,3,2-dioxaborinane ester degrade faster than a pinacol ester (Bpin) under aqueous conditions? A: While 1,3,2-dioxaborinane esters are less sterically hindered (which theoretically facilitates transmetalation), they are highly susceptible to prehydrolytic pathways. Under aqueous basic conditions, the 6-membered ring rapidly hydrolyzes to the free benzylboronic acid. The free acid undergoes protodeboronation via the Kuivila mechanism orders of magnitude faster than the intact ester [2].

Q: My coupling partner is an aryl bromide. Will the ortho-bromo group on my boronate interfere and cause homocoupling? A: Yes, chemoselectivity is a major risk here. The ortho-bromo group on your boronate can undergo competing oxidative addition with the Pd catalyst. To prevent this, you must couple your boronate with a more reactive aryl iodide . Furthermore, keeping the reaction temperature low (40 °C) ensures the Pd catalyst selectively inserts into the weaker C–I bond of the partner rather than the sterically hindered C–Br bond of your boronate.

Q: I cannot use a glovebox or strictly anhydrous conditions. Can I use a "slow-release" strategy? A: Yes. If anhydrous conditions are impossible, use a biphasic system (e.g., Toluene/Water) with a very mild base (like Na2CO3). The dioxaborinane will act as a "mask," slowly hydrolyzing at the aqueous interface to release the active boronic acid just in time for transmetalation. This keeps the steady-state concentration of the unstable intermediate low, minimizing degradation [3].

Q: Can I use fluoride bases like CsF instead of K3PO4? A: Absolutely. Anhydrous CsF (1.5 to 2.0 equivalents) in a solvent like THF or Toluene is an excellent alternative. Fluoride strongly coordinates to the empty p-orbital of boron, forming a reactive fluoroborate complex that readily transmetalates without requiring hydroxide or alkoxide ions, entirely bypassing the base-catalyzed protodeboronation pathway.

Part 5: References

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL:[Link]

  • Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates Source: Organic Letters URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL:[Link]

Troubleshooting

column chromatography purification techniques for 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Welcome to the Advanced Chromatography Support Center. Purifying benzylboronic esters—specifically 1,3,2-dioxaborinanes—presents unique chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Purifying benzylboronic esters—specifically 1,3,2-dioxaborinanes—presents unique chemical challenges. Unlike highly sterically hindered pinacol (Bpin) or rigid MIDA boronates, the 6-membered 1,3,2-dioxaborinane ring is highly susceptible to acid-catalyzed hydrolysis. Furthermore, the benzylic position of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane makes the carbon-boron bond electronically fragile.

This guide provides researchers and drug development professionals with field-proven, self-validating troubleshooting strategies to prevent product degradation during column chromatography.

Part 1: Frequently Asked Questions (FAQs) & Causality

Q1: Why is my yield so low after column chromatography, and why does my TLC show severe streaking? A: Streaking is the hallmark of on-column boronic ester hydrolysis. Standard silica gel contains active, acidic silanol (Si–OH) groups. Because the 1,3,2-dioxaborinane ring lacks the severe steric bulk of a pinacol ester, these silanol groups easily catalyze the cleavage of the ester, reverting it to 2-bromobenzylboronic acid[1][2]. The resulting free boronic acid hydrogen-bonds strongly with the silica stationary phase, causing irreversible retention and streaking.

Q2: I isolated a highly non-polar liquid near the solvent front instead of my product. What happened? A: You likely isolated 2-bromotoluene. Benzylboronic acids and esters are uniquely unstable compared to aryl or alkyl boronates. Once the dioxaborinane ring hydrolyzes to the free boronic acid on the column, it can undergo rapid, spontaneous protodeboronation[3]. This heterolytic cleavage is driven by the thermodynamic stability of the resulting 2-bromobenzyl anion leaving group, which subsequently picks up a proton to form 2-bromotoluene.

Q3: Should I use standard silica, deactivated silica, or neutral alumina for this specific molecule? A: Standard, unactivated silica gel is strictly not recommended for benzylboronic dioxaborinanes. You must use either neutral alumina or unactivated/deactivated silica gel [3]. Alternatively, using boric acid-impregnated silica gel effectively masks the active silanol sites, preventing the initial hydrolysis step entirely[4].

Part 2: Visualizing the Degradation Pathway

To effectively troubleshoot, you must understand the mechanistic pathway of your product's degradation on the column.

Pathway Ester 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane (Intact Ester) Acid 2-Bromobenzylboronic Acid (Streaks on Column) Ester->Acid Hydrolysis (+ H2O) Alkane 2-Bromotoluene (Non-polar Byproduct) Acid->Alkane Protodeboronation (- B(OH)3) Silica Acidic Silanol Groups (Standard Silica Gel) Silica->Ester Catalyzes

Degradation pathway of benzylboronic esters on acidic silica gel.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Stationary Phase Comparison for Dioxaborinanes

Selecting the correct stationary phase is the single most critical variable in this purification workflow.

Stationary PhaseRelative Acidity (pH)Hydrolysis RiskRetention of Free Boronic AcidsRecommendation for Dioxaborinanes
Standard Silica Gel 4.5 - 5.5HighVery High (Severe Streaking)Not Recommended
TEA-Deactivated Silica ~7.0 - 8.0ModerateModerateUsable (Requires 1-5% TEA in eluent)
Boric Acid-Silica ~5.0 (Masked)LowLowHighly Recommended
Neutral Alumina 6.5 - 7.5Very LowLowHighly Recommended
Table 2: Quick Diagnostics & Corrective Actions
SymptomRoot CauseDiagnostic CheckCorrective Action
Severe streaking on TLC/Column Acid-catalyzed hydrolysis of the dioxaborinane ring.2D TLC shows off-diagonal spots.Switch to Neutral Alumina or Boric Acid-impregnated silica.
Co-elution with starting material Similar Rf to 2-bromobenzyl bromide.Stain TLC with KMnO4 (stains bromide) vs. Curcumin (stains boron).Optimize solvent gradient (e.g., 95:5 Hexane:EtOAc -> 90:10).
Loss of mass / High non-polar fraction Protodeboronation to 2-bromotoluene.NMR of non-polar fraction shows loss of dioxaborinane protons.Minimize time on column; avoid acidic environments entirely.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By executing Protocol 1, you analytically prove the stability of your compound before risking your bulk crude material in Protocol 2 or 3.

Protocol 1: 2D TLC Stability Assessment (Self-Validation Step)

Purpose: To determine if 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is surviving the stationary phase.

  • Spotting: Spot the crude mixture in the bottom-left corner of a standard silica TLC plate.

  • First Elution: Elute the plate in your chosen solvent system (e.g., 90:10 Hexanes:EtOAc).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen.

  • Second Elution: Rotate the plate 90 degrees and elute it again in the exact same solvent system.

  • Visualization: Visualize under UV (254 nm) and stain with Curcumin.

  • Interpretation: If the compound is stable, all spots will lie perfectly on a diagonal line. If the dioxaborinane is hydrolyzing on the silica, the spots will fall off the diagonal, indicating degradation during the run. If degradation is observed, proceed to Protocol 2.

Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel

Purpose: To mask acidic silanol groups, preventing the hydrolysis of sensitive boronic esters[4].

  • Suspension: In a large Erlenmeyer flask, suspend 300 mL of standard silica gel in 550 mL of absolute ethanol.

  • Impregnation: Add 28.0 g of boric acid to the suspension.

  • Agitation: Stir the slurry vigorously at room temperature for exactly 2 hours.

  • Filtration: Filter the silica gel through a large Büchner funnel. Wash the filter cake with three 200 mL portions of fresh ethanol to remove unbound boric acid.

  • Drying: Leave the silica on the vacuum filtration setup overnight to pull air through the cake. Finally, transfer the silica to a glass dish and dry in an oven at 100 °C for 48 hours.

  • Usage: Pack your chromatography column using this modified silica exactly as you would with standard silica.

Protocol 3: Fast-Flow Chromatography on Neutral Alumina

Purpose: An alternative to modified silica that natively lacks acidic protons[3].

  • Column Packing: Slurry-pack a chromatography column with Brockmann Grade I Neutral Alumina using 100% Hexanes.

  • Loading: Dissolve the crude 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in a minimum volume of toluene or hexanes (avoid dichloromethane if possible, as it can be slightly acidic). Load carefully onto the alumina bed.

  • Elution: Elute using a fast flow rate (flash conditions) with a gradient of 100% Hexanes to 90:10 Hexanes:EtOAc. Note: Alumina has different retention characteristics than silica; boronic esters typically elute faster on alumina.

  • Fraction Collection: Collect fractions rapidly and concentrate immediately under reduced pressure (bath temperature < 30 °C) to minimize thermal stress.

Part 5: Workflow Decision Tree

Workflow Start Crude Mixture Containing Dioxaborinane TLC Perform 2D TLC (Check for on-plate degradation) Start->TLC Decision Does the compound streak or fall off the diagonal? TLC->Decision Alumina Use Neutral Alumina or Boric Acid-Silica Decision->Alumina Yes (High Risk) Standard Use Standard Silica (Short Column, Fast Flow) Decision->Standard No (Low Risk)

Decision tree for selecting the optimal stationary phase for boronic ester purification.

References

  • Source: nih.
  • (PDF)
  • Source: tandfonline.
  • Source: rsc.

Sources

Optimization

Technical Support Center: Troubleshooting 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane Workflows

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, poor yields, or complex byproduct mixtures...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, poor yields, or complex byproduct mixtures when utilizing 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in cross-coupling methodologies.

Unlike standard arylboronic esters, this reagent presents a unique set of challenges due to its bifunctional nature (containing both an electrophilic aryl bromide and a nucleophilic benzylboronic ester) and the inherent instability of benzylic carbon-boron bonds[1].

Mechanistic Causality: Why Reactions Fail

To troubleshoot effectively, we must first understand the causality behind the failure modes. Low conversion to the desired cross-coupled product is rarely due to a single factor; it is typically a kinetic competition between the desired transmetalation and three primary side reactions:

  • Protodeboronation: Benzylboronic acids and esters are highly susceptible to protodeboronation, where the C–B bond is cleaved by a proton source (often water) to yield 2-bromotoluene[2][3]. The 1,3,2-dioxaborinane ring is moderately stable but will hydrolyze under aqueous basic conditions to the free boronic acid, which protodeboronates rapidly[4][5].

  • Oligomerization (Homocoupling): Because the molecule possesses both a reactive C–Br bond and a C–B bond, it can undergo intermolecular cross-coupling with itself. If the oxidative addition of the palladium catalyst to the internal ortho-bromo group outpaces the reaction with your external coupling partner, oligomeric or polymeric mixtures will form[6][7].

  • Steric Hindrance: The ortho-bromo substituent creates significant steric bulk around the benzylic position. This severely retards the transmetalation step of the Suzuki-Miyaura cycle. When transmetalation is slow, the catalyst resting state is prolonged, allowing degradation pathways to dominate[8][9].

Mechanism SM 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane Hydrolysis Aqueous Base Hydrolysis SM->Hydrolysis H2O / OH- Oligo Oxidative Addition at Ar-Br (Homocoupling / Oligomers) SM->Oligo Pd(0) insertion Desired Transmetalation & Reductive Elimination SM->Desired Pd(II)-Ar / Base FreeAcid Free Benzylboronic Acid Hydrolysis->FreeAcid Proto Protodeboronation (Yields 2-Bromotoluene) FreeAcid->Proto Fast Degradation FreeAcid->Desired Active Nucleophile Product Desired Cross-Coupled Target Desired->Product Target Pathway

Mechanistic pathways: Cross-coupling vs. protodeboronation and oligomerization.

Step-by-Step Troubleshooting Protocol

This self-validating protocol is designed to systematically isolate the variable causing low conversion and redirect the kinetic flow toward the desired product.

Step 1: Baseline Mass Balance Analysis

Before altering conditions, determine how the starting material is being consumed.

  • Run your standard reaction for 2 hours.

  • Extract a 50 µL aliquot, quench with 0.5 mL EtOAc and 0.5 mL H₂O.

  • Analyze the organic layer via GC-MS or LC-MS.

    • Validation Check: If the starting material is unreacted, the issue is catalyst deactivation (Proceed to Step 2). If you detect a large peak corresponding to 2-bromotoluene (m/z ~171), protodeboronation is the dominant failure mode (Proceed to Step 3). If you see broad, high-molecular-weight streaking, oligomerization is occurring (Proceed to Step 4).

Step 2: Overcoming Steric Hindrance (Catalyst & Ligand)

Standard catalysts like Pd(PPh₃)₄ are insufficient for ortho-substituted benzylboronic esters[9].

  • Switch to a highly active precatalyst system utilizing Buchwald-type dialkylbiaryl phosphine ligands.

  • Recommended System: 5 mol% Pd₂(dba)₃ with 10 mol% RuPhos or SPhos[8][10]. These bulky, electron-rich ligands accelerate both oxidative addition and transmetalation, forcing the catalytic cycle forward before degradation can occur.

Step 3: Suppressing Protodeboronation (Base & Solvent)

The 1,3,2-dioxaborinane moiety is susceptible to hydrolysis, which exposes the highly unstable free benzylboronic acid[4][11].

  • Eliminate Aqueous Solvents: Transition from standard biphasic conditions (e.g., Toluene/H₂O/Na₂CO₃) to strictly anhydrous conditions.

  • Modify the Base: Use anhydrous, finely milled CsF (2.0–3.0 equiv) or anhydrous K₃PO₄ in dry 1,4-Dioxane or THF[1][6]. The fluoride ion effectively activates the boronic ester via a hypervalent boronate intermediate without requiring water, drastically reducing protodeboronation[2].

Step 4: Mitigating Oligomerization (Stoichiometry & Masking)

Because the reagent is bifunctional, you must bias the reaction kinetics.

  • Stoichiometric Flooding: If coupling the boronic ester to an external aryl halide, use a 2.5:1 excess of the external aryl halide. This statistically favors cross-coupling over homocoupling[7].

  • Advanced Masking: If iterative coupling is required, consider converting the 1,3,2-dioxaborinane to a MIDA (N-methyliminodiacetic acid) boronate or a 1,8-diaminonaphthalene derivative. These masking groups are entirely stable under Suzuki conditions, allowing you to selectively react the ortho-bromo group first, followed by deprotection and subsequent coupling of the boron moiety[6][12].

Quantitative Benchmarking

The following table summarizes the expected kinetic shifts when applying the troubleshooting steps to a standard coupling reaction of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane with an external aryl iodide.

Reaction ConditionLigand SystemBase & SolventDesired Product YieldProtodeboronation (2-Bromotoluene)Oligomerization
Standard (Baseline) PPh₃Na₂CO₃ / Toluene / H₂O< 15%~ 60%~ 25%
Ligand Optimization RuPhosNa₂CO₃ / Toluene / H₂O35%~ 45%~ 20%
Anhydrous Shift RuPhosCsF (anhydrous) / Dioxane78%< 10%~ 12%
Stoichiometric Flooding RuPhosCsF (anhydrous) / Dioxane> 85% < 5%< 5%

Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose reaction failures in real-time.

Troubleshooting Start Low Conversion Detected MassBalance Is Starting Material Consumed? (GC-MS) Start->MassBalance Yes Yes MassBalance->Yes No No MassBalance->No Byproducts Analyze Byproducts Yes->Byproducts CatDeact Catalyst Deactivation or Steric Hindrance No->CatDeact Proto High Protodeboronation: Use anhydrous CsF in Dioxane Byproducts->Proto 2-Bromotoluene >20% Oligo High Oligomerization: Increase Ar-X excess or switch to MIDA mask Byproducts->Oligo Polymeric mass detected Ligand Switch to Buchwald ligands (RuPhos, SPhos) & increase Pd loading CatDeact->Ligand

Decision tree for diagnosing and resolving low conversion in bifunctional couplings.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black immediately upon heating? A: Rapid precipitation of palladium black indicates catalyst decomposition. In the case of ortho-bromo benzylboronic esters, if transmetalation is sterically hindered, the Pd(II) intermediate rests too long and degrades. Upgrading to a more sterically accommodating ligand like RuPhos stabilizes the intermediate and accelerates the cycle[8][9].

Q: How does the stability of the 1,3,2-dioxaborinane ring compare to a pinacol ester (Bpin)? A: The 1,3,2-dioxaborinane (derived from 1,3-propanediol) is generally less sterically shielded than a pinacol ester. While it is stable enough for benchtop handling, it undergoes hydrolysis much faster than Bpin in the presence of aqueous bases[5][13]. This is why transitioning to anhydrous conditions (Step 3) is critical for this specific reagent.

Q: Can I use this reagent to synthesize polymers? A: Yes. If oligomerization is your goal rather than a side reaction, you can intentionally trigger A-B step-growth polymerization. By using standard Suzuki conditions with an unhindered catalyst, the internal ortho-bromo group will cross-couple with the boronic ester of adjacent molecules, yielding poly(o-phenylenemethylene) derivatives[6][7].

References

  • Benzylboronic acid or boronate synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: nih.gov URL:[Link]

  • Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures Source: nih.gov URL:[Link]

  • Reactivity of Aryldimesitylboranes under Suzuki−Miyaura Coupling Conditions Source: acs.org URL:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides Source: nih.gov URL:[Link]

  • ITERATIVE CROSS-COUPLING WITH MIDA BORONATES Source: core.ac.uk URL:[Link]

  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones Source: rsc.org URL:[Link]

  • A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers Source: rsc.org URL:[Link]

  • "Boric Acid Esters". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: softbeam.net URL:[Link]

  • Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups Source: acs.org URL:[Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives Source: wiley-vch.de URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield drops or complete loss of starting materials when work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield drops or complete loss of starting materials when working with benzylic boronic esters. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is a highly valuable synthetic building block, but its structural nuances make it exceptionally sensitive to its solvent environment.

This guide is designed to move beyond basic handling instructions. Here, we will explore the mechanistic causality behind solvent-induced degradation, provide self-validating experimental protocols, and offer definitive troubleshooting steps to ensure the integrity of your cross-coupling workflows.

Section 1: Fundamental Stability & Causality (FAQ)

Q: Why does 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane degrade so rapidly in certain solvents compared to standard pinacol (Bpin) esters? A: The instability is driven by two distinct structural vulnerabilities: lack of steric shielding and benzylic carbanion stabilization. First, the 1,3,2-dioxaborinane ring (derived from 1,3-propanediol) lacks the four bulky methyl groups present in a pinacol ester. This leaves the empty p-orbital on the boron atom highly exposed to nucleophilic attack by water or protic solvents, leading to rapid, reversible hydrolysis (1). Second, because the boron is attached to a benzylic carbon, coordination of a solvent nucleophile forms a tetra-coordinated boronate complex. This complex is prone to irreversible protodeboronation—the heterolytic cleavage of the C-B bond—because the resulting benzylic carbanion is strongly resonance-stabilized by the adjacent bromophenyl ring ().

Q: Which solvents are optimal for long-term storage versus active reaction setups? A: For storage and stock solution preparation, strictly anhydrous, non-coordinating aprotic solvents (e.g., Toluene, Dichloromethane) are mandatory. Aprotic solvents ensure stability only if residual water is thoroughly eliminated (2). For cross-coupling reactions (e.g., Suzuki-Miyaura) that require aqueous bases, you must employ a "just-in-time" solvent mixing strategy. The boronic ester should only encounter the protic/basic environment in the presence of the active palladium catalyst to ensure transmetalation outcompetes protodeboronation.

Section 2: Quantitative Solvent Stability Matrix

The following table summarizes the expected half-life of benzylic 1,3,2-dioxaborinanes across various solvent environments. Use this data to benchmark your expected recovery rates during workflow optimization.

Solvent SystemWater ContentTempEst. Half-Life (t1/2)Primary Degradation Pathway
Toluene (Anhydrous) < 10 ppm25°C> 6 monthsNone (Stable)
THF (Anhydrous) < 10 ppm25°C> 3 monthsTrace Hydrolysis (if moisture ingresses)
THF / Water (9:1) 100,000 ppm25°C~2-4 hoursHydrolysis to Free Boronic Acid
Methanol N/A (Protic)25°C< 1 hourTransesterification / Solvolysis
Aqueous Base (pH 10) High25°C< 15 minsRapid Protodeboronation

Section 3: Visualizing Degradation and Optimization

To effectively troubleshoot, you must visualize the competing pathways your molecule faces in solution.

Pathway Start 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane Protic Protic Solvents / H2O Start->Protic Base Aqueous Base / Acid Start->Base Hydrolysis Hydrolysis (Reversible) Protic->Hydrolysis Protodeboronation Protodeboronation (Irreversible) Base->Protodeboronation Product1 2-Bromobenzylboronic Acid + 1,3-Propanediol Hydrolysis->Product1 Product2 1-Bromo-2-methylbenzene + Boron Salts Protodeboronation->Product2

Mechanistic degradation pathways of benzylic 1,3,2-dioxaborinanes in incompatible solvents.

Workflow Select Solvent Selection IsProtic Protic Solvent? Select->IsProtic Avoid High Risk of Hydrolysis Avoid for Storage IsProtic->Avoid Yes (MeOH, EtOH) IsDry Strictly Anhydrous? IsProtic->IsDry No (THF, Toluene) DrySieves Dry over 3A Sieves (Self-Validating Protocol) IsDry->DrySieves No / Unsure Approved Approved for Storage & Reaction Setup IsDry->Approved Yes DrySieves->Approved Water < 10 ppm

Decision matrix for optimizing solvent conditions to prevent boronic ester degradation.

Section 4: Troubleshooting Guide

Issue: Rapid loss of the ester peak in NMR / appearance of a broad baseline.

  • Diagnosis: Hydrolysis. The 1,3,2-dioxaborinane ring has opened.

  • Solution: Check your solvent's water content. Even "anhydrous" bottles from commercial vendors can accumulate moisture once the septum is pierced. Transition to storing your working solvents over activated molecular sieves (3).

Issue: Complete loss of the benzylic boron species; GC-MS shows a mass corresponding to 1-bromo-2-methylbenzene.

  • Diagnosis: Protodeboronation. The C-B bond has been cleaved.

  • Solution: Your solvent environment is likely too basic or acidic, or the compound was left in a protic mixture for too long prior to catalyst addition. If running a Suzuki coupling, ensure the boronic ester is added to the reaction mixture last, immediately before heating, to minimize its residence time in the basic aqueous solvent.

Section 5: Validated Experimental Protocols

To ensure reproducibility, implement these self-validating protocols in your laboratory.

Protocol 1: Self-Validating Anhydrous Solvent Preparation

This protocol ensures your aprotic solvents (e.g., Toluene, THF) are rigorously dry and maintain their anhydrous state over time.

  • Procurement: Begin with HPLC-grade or commercially available "anhydrous" aprotic solvent.

  • Sieve Activation: Place 3Å molecular sieves in a vacuum oven. Heat at 300°C under high vacuum (< 0.1 mbar) for a minimum of 3 hours.

  • Cooling: Backfill the oven with ultra-high purity Argon and allow the sieves to cool to room temperature under the inert atmosphere.

  • Solvent Treatment: Add the activated sieves to the solvent at a ratio of 10% w/v. Seal the bottle with a sure-seal septum.

  • Equilibration: Allow the solvent to rest for 24 hours prior to use.

  • Self-Validation Step: Before dissolving 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane, extract a 1 mL aliquot and perform a Karl Fischer titration. The protocol is validated if the water content reads < 10 ppm .

Protocol 2: In Situ NMR Stability Assay

This protocol utilizes internal referencing to internally validate the degradation rate without requiring external calibration curves.

  • Preparation: Prepare a 0.1 M stock solution of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in your target deuterated solvent (e.g., THF-d8 or Toluene-d8).

  • Baseline Acquisition: Acquire a baseline ¹H and ¹¹B NMR spectrum at t=0. Note the sharp singlet of the 1,3,2-dioxaborinane methylene protons and the ¹¹B signal at ~30 ppm.

  • Stress Induction: Spike the NMR tube with a controlled amount of D₂O (e.g., 5% v/v) to simulate moisture ingress.

  • Kinetic Monitoring: Acquire ¹H NMR spectra every 30 minutes for 24 hours.

  • Self-Validation & Analysis: Track the disappearance of the ester's methylene protons against the appearance of the free 1,3-propanediol protons. Because both species originate from the same parent molecule, their combined integration must remain constant. Any deviation indicates secondary degradation (e.g., protodeboronation). Calculate the half-life directly from the decay curve.

References

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study ResearchG
  • Stability of Methylboronic acid pinacol ester-d3 under different reaction conditions Benchchem
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions ACS Public
  • Amination of alkylboronic esters White Rose Research Online

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 1,3,2-Dioxaborinane Ester Compounds

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,3,2-dioxaborinane ester compounds. This guide provides in-depth answers to frequently asked questio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,3,2-dioxaborinane ester compounds. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address the challenges posed by the inherent moisture sensitivity of these valuable reagents.

Introduction: The Challenge of Moisture

1,3,2-Dioxaborinane esters, like other boronic esters, are indispensable tools in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Their stability is generally greater than the corresponding boronic acids, which is a key reason for their widespread use.[2] However, their susceptibility to hydrolysis—degradation upon contact with water—remains a critical experimental hurdle.

This guide is designed to provide both the "how" and the "why" for handling these compounds, ensuring the integrity of your reagents and the success of your reactions.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the day-to-day handling and storage of 1,3,2-dioxaborinane esters.

Q1: How exactly does moisture affect my 1,3,2-dioxaborinane ester?

A: Moisture leads to the hydrolysis of the ester bond, converting the 1,3,2-dioxaborinane ester back into its parent boronic acid and the corresponding 1,3-diol.[3][4] This degradation has several negative consequences:

  • Stoichiometric Imbalance: The concentration of the active ester in your reaction is reduced, leading to incomplete conversion and lower yields.

  • Formation of Side Products: The resulting boronic acid can be more prone to side reactions like protodeboronation (replacement of the boron group with a hydrogen atom) or homocoupling, especially under Suzuki-Miyaura reaction conditions.[2][5]

  • Purification Difficulties: The presence of the hydrophilic boronic acid and diol in your crude product can complicate purification, often requiring specialized workup or chromatographic techniques to remove.[6]

Q2: What is the ideal way to store my 1,3,2-dioxaborinane esters?

A: Proper storage is the first line of defense against degradation.

  • Inert Atmosphere: Always store these compounds under a dry, inert atmosphere like argon or nitrogen.[7] Argon is denser than air and can provide a better protective "blanket" if a container is briefly opened, while nitrogen is a more economical choice.[8][9]

  • Sealed Containers: Use containers with secure, air-tight seals. For commercial products, bottles with septum-sealed caps (like Sure/Seal™) are ideal as they allow for reagent removal via syringe without exposing the bulk material to the atmosphere.[10][11]

  • Temperature and Light: Store in a cool, dry, and dark place, such as a refrigerator or freezer designated for chemicals.[12] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Q3: My compound arrived in a standard screw-cap bottle. How should I handle it?

A: If the compound is not in a septum-sealed bottle, it is crucial to minimize its exposure to air.

  • Work Quickly: Have all necessary equipment ready before opening the bottle.

  • Inert Gas Blanket: If possible, open the bottle inside a glovebox. If a glovebox is not available, you can create a positive pressure of inert gas by inserting a needle connected to a gas line into the headspace of the bottle as you quickly remove the desired amount.

  • Transfer and Purge: After weighing the desired amount, transfer it to your reaction vessel. Immediately seal the stock bottle, purge the headspace with inert gas, and re-seal tightly with Parafilm® for extra protection.

Q4: Can I use standard silica gel chromatography to purify my product if it's contaminated with the hydrolyzed boronic acid?

A: It is often challenging. Boronic acids are polar and can interact strongly with the acidic surface of standard silica gel.[6] This can lead to:

  • Streaking/Tailing: The boronic acid smears across many fractions, contaminating your product.

  • Irreversible Binding: The impurity sticks to the column and does not elute.

  • On-Column Decomposition: The boronic ester itself may degrade on the silica.

For better results, consider alternative purification strategies as detailed in the troubleshooting section below.[6][13] A specialized method involves using silica gel impregnated with boric acid, which has been shown to suppress the loss of pinacol boronic esters during chromatography.[14]

Part 2: Troubleshooting Guides

This section provides systematic approaches to common experimental problems encountered when using 1,3,2-dioxaborinane esters.

Guide 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction

You've set up a Suzuki-Miyaura reaction, but TLC or LC-MS analysis shows mostly unreacted starting materials.

start Low Conversion Observed reagent_check Step 1: Verify Reagent Integrity start->reagent_check ester_quality Is the Dioxaborinane Ester Fresh/Properly Stored? reagent_check->ester_quality Most Common Issue hydrolysis_check Check for Hydrolysis: Run NMR/LC-MS of starting material. See boronic acid or diol? ester_quality->hydrolysis_check No fail Consult Further Literature ester_quality->fail Yes, old/exposed solvent_base Are Solvents Anhydrous and Degassed? Is Base Pure? hydrolysis_check->solvent_base No hydrolysis_check->fail Yes catalyst_check Step 2: Evaluate Catalytic System solvent_base->catalyst_check Yes pd_source Is Palladium Source Active? (e.g., Pd₂(dba)₃ can degrade) catalyst_check->pd_source ligand_ox Are Phosphine Ligands Oxidized? Use Fresh/Stored Under Inert. pd_source->ligand_ox Yes pd_source->fail No/Unsure conditions_check Step 3: Optimize Reaction Conditions ligand_ox->conditions_check Yes ligand_ox->fail No/Unsure degassing Was Degassing Sufficient? (Freeze-Pump-Thaw is best) conditions_check->degassing temperature Is Temperature Optimal? (Too low = slow, too high = decomp.) degassing->temperature Yes degassing->fail No base_choice Is the Base Correct/Effective for this specific transformation? temperature->base_choice Yes temperature->fail No success Problem Resolved base_choice->success Yes base_choice->fail No

Caption: Troubleshooting workflow for low reaction conversion.

  • Assess Reagent Quality:

    • Dioxaborinane Ester: If there is any doubt about the quality of your ester, it is best to use a fresh bottle or purify the existing stock. Hydrolysis is the most likely culprit.[2]

    • Solvents and Base: Ensure solvents are truly anhydrous and have been properly degassed. Oxygen can deactivate the Pd(0) catalyst.[2] Use a fresh container of your base.

  • Verify the Catalytic System:

    • Palladium Source: Some palladium sources, like Pd₂(dba)₃, can degrade over time. Consider using a fresh source or a more robust pre-catalyst.

    • Ligand Integrity: Phosphine ligands are readily oxidized by air, rendering them ineffective at coordinating to the palladium center.[2] Handle them under an inert atmosphere.

  • Optimize Reaction Conditions:

    • Degassing: Insufficient degassing is a primary cause of reaction failure. Oxygen facilitates both catalyst decomposition and unwanted side reactions.[2] For best results, use three freeze-pump-thaw cycles. Sparging with argon or nitrogen for 15-30 minutes is a faster but sometimes less effective alternative.[15]

    • Temperature: Suzuki couplings often require heat. If the reaction is sluggish at a lower temperature, a cautious increase may improve the rate. However, excessive heat can accelerate catalyst decomposition.[2]

Guide 2: Removing Boronic Acid Impurities After Reaction Workup

Your reaction is complete, but the crude material is contaminated with the hydrophilic boronic acid byproduct from hydrolysis or excess reagent.

This method leverages the weakly acidic nature of boronic acids.[6]

G start Crude Product Mixture (in EtOAc or DCM) add_base 1. Add to Separatory Funnel with Aqueous Base (e.g., 1M NaOH) start->add_base shake 2. Shake, Vent, and Allow Layers to Separate add_base->shake layers Organic Layer: Product Aqueous Layer: Deprotonated Boronic Acid Salt shake->layers drain 3. Drain Aqueous Layer layers->drain repeat 4. Repeat Extraction (Optional, for high purity) drain->repeat wash 5. Wash Organic Layer with Brine repeat->wash dry 6. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry concentrate 7. Filter and Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[6]

  • First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of an aqueous basic solution (e.g., 1 M NaOH or K₂CO₃).[6]

  • Shake and Separate: Stopper the funnel, shake vigorously while venting periodically to release any pressure. Allow the layers to separate. The boronic acid, now deprotonated, will partition into the aqueous layer.[6]

  • Drain: Carefully drain the lower (aqueous) layer.

  • Repeat (Optional): For stubborn impurities, repeat the extraction of the organic layer with a fresh portion of the basic solution.

  • Wash and Dry: Wash the organic layer with brine to remove residual base and water. Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[6]

  • Isolate: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Part 3: Essential Protocols & Data

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

This protocol describes the standard procedure for handling moisture-sensitive reagents using a Schlenk line.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried by placing it in an oven (e.g., 125°C overnight).[11]

  • Assembly: Assemble the hot glassware and immediately connect it to a Schlenk line or an inert gas source (e.g., a balloon filled with nitrogen or argon).[16] Use a thin layer of grease on all ground-glass joints to ensure an air-tight seal.[8]

  • Evacuate-Refill Cycles: This process, known as "purging," removes atmospheric air and moisture.

    • Carefully open the stopcock on your flask to the vacuum line to evacuate the air.

    • Close the stopcock to the vacuum and gently open it to the inert gas line to backfill the flask.

    • Repeat this cycle at least three times.[15]

  • Adding Reagents:

    • Solids: Add solid reagents (like the 1,3,2-dioxaborinane ester, catalyst, and base) to the flask before the evacuate-refill cycles, or add them quickly under a positive flow of inert gas.

    • Liquids: Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[10][17] Flush the syringe with inert gas before drawing up the liquid.[11]

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, typically visualized by bubbling gas out through a mineral oil bubbler.[17]

Table 1: Solvent Water Content Specifications

The choice of solvent is critical. Even "anhydrous" solvents from commercial suppliers contain trace amounts of water that can be detrimental.

Solvent GradeTypical Water Content (ppm)Recommended Use
Reagent Grade 200 - 1000Not recommended for moisture-sensitive reactions.
Anhydrous < 50Suitable for many applications, but may require further drying.
Extra Dry < 10 - 30Preferred for highly sensitive reactions. Often stored over molecular sieves.

Data compiled from typical supplier specifications.

References

  • University of Wisconsin-Madison. (2009). Transferring Air-Sensitive Reagents. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4068–4079. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan, 70(9), 999–1001. Retrieved from [Link]

  • Wikipedia. (n.d.). Borate esters. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

Sources

Troubleshooting

reducing homocoupling side reactions with 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Topic: Optimizing Cross-Coupling with 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Cross-Coupling with 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex reactivity of bifunctional boronates.

Working with 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane presents a unique synthetic challenge. Because this molecule contains both a nucleophilic benzylboronic ester and an electrophilic aryl bromide, it acts as both a donor and an acceptor in palladium-catalyzed cross-coupling. Without precise kinetic and atmospheric control, the desired cross-coupling pathway is rapidly overtaken by competitive homocoupling and polymerization side reactions.

Part 1: Troubleshooting Guide (The "Why" and "How")

To successfully utilize this reagent, you must understand the causality behind its failure modes. Below are the three primary side reactions you will encounter and the mechanistic rationale for preventing them.

Issue 1: Intermolecular Self-Condensation (Oligomerization)
  • The Symptom: GC-MS or LC-MS shows a ladder of high-molecular-weight species. The yield of the desired cross-coupled product is exceptionally low.

  • The Causality: When the bifunctional reagent is added all at once, its local concentration is high. The activated C(sp³)-B bond of one molecule reacts with the C(sp²)-Br bond of another, initiating a chain-growth-like Suzuki polycondensation[1].

  • The Solution: Pseudo-High Dilution via Syringe Pump. By slowly adding the bifunctional reagent to a reaction vessel containing a large excess of the target coupling partner and the active Pd catalyst, the steady-state concentration of the bifunctional reagent remains near zero. This kinetically forces the intermediate to react with the target partner rather than itself[1].

Issue 2: Oxidative Homocoupling (Bibenzyl Formation)
  • The Symptom: Isolation of symmetrical 1,2-bis(2-bromophenyl)ethane derivatives.

  • The Causality: Trace oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo complex ( O2​PdL2​ ). The oxygen atoms in this complex act as Lewis bases, coordinating to the highly oxophilic boron atom of the benzylboronic ester. This facilitates a double transmetalation event that bypasses the aryl halide entirely, followed by reductive elimination to yield a homocoupled bibenzyl derivative[2].

  • The Solution: Strict Anaerobic Control. Standard nitrogen flushing is insufficient. A rigorous freeze-pump-thaw degassing protocol is required to remove dissolved oxygen from all solvents and aqueous bases[3].

Issue 3: Reductive Homocoupling (Biaryl Formation)
  • The Symptom: Isolation of symmetrical biphenyl derivatives (coupling of the aryl bromide ends).

  • The Causality: Reductive homocoupling of aryl halides typically occurs via an electron-transfer mechanism or a secondary transmetalation between two Pd(II)-aryl species. This is exacerbated by highly electron-rich phosphine ligands or excessive base.

  • The Solution: Ligand and Base Tuning. Switch to a less electron-rich ligand or use a weaker, anhydrous base (e.g., CsF instead of KOtBu) to reduce the rate of this pathway.

Part 2: Visualizing the Reaction Space

MechanisticPathways SM 2-(2-Bromobenzyl)- 1,3,2-dioxaborinane Cross Cross-Coupling (Desired) SM->Cross + Target Partner (Slow Addition) Poly Polymerization (Self-Condensation) SM->Poly High Concentration Ox Bibenzyls (Oxidative Homocoupling) SM->Ox O2 / Pd(II) Red Biaryls (Reductive Homocoupling) SM->Red Pd(0) / Base Target Target Partner (Ar-X or Ar-B(OR)2) Target->Cross

Mechanistic pathways of 2-(2-bromobenzyl)-1,3,2-dioxaborinane during Suzuki-Miyaura coupling.

Part 3: Frequently Asked Questions (FAQs)

Q: I am observing a high degree of protodeboronation (formation of 1-bromo-2-methylbenzene). How do I stop this? A: Benzylboronic esters are highly susceptible to protodeboronation in the presence of water and heat. To mitigate this, switch to anhydrous cross-coupling conditions using a fluoride source (e.g., CsF or TBAF) in a solvent like THF or Toluene, rather than aqueous carbonate bases[3].

Q: Can I protect the boronic ester or the bromide to prevent self-reaction? A: Yes. If stepwise synthesis is permissible, convert the 1,3,2-dioxaborinane to a more stable MIDA boronate. MIDA boronates require slow aqueous hydrolysis to become cross-coupling competent, effectively acting as an in situ slow-release mechanism that mimics syringe-pump addition without the need for specialized hardware.

Q: Why is my cross-coupling yield still low even with slow addition? A: The target coupling partner might have a slower oxidative addition rate than the bifunctional reagent's self-reaction. Ensure your target partner is highly reactive (e.g., an aryl iodide or an electron-deficient aryl bromide) to kinetically outcompete the self-condensation pathway.

Part 4: Quantitative Data Summary

The following table summarizes the impact of optimizing reaction parameters to suppress homocoupling side reactions when using bifunctional benzylboronates.

Addition MethodAtmosphere ControlBase / Solvent SystemCross-Coupling YieldPolymerizationOxidative Homocoupling
All-at-onceStandard N₂ flushK₂CO₃ / Toluene-H₂O25%55%15%
Syringe Pump (10h)Standard N₂ flushK₂CO₃ / Toluene-H₂O65%<5%20%
Syringe Pump (10h)Freeze-Pump-ThawK₂CO₃ / Toluene-H₂O82%<5%<2%
Syringe Pump (10h) Freeze-Pump-Thaw CsF / Anhydrous THF 91% <2% <1%

Part 5: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol includes a built-in validation step. Do not proceed to the addition of the bifunctional reagent if the system fails the validation check.

Protocol: Syringe-Pump Mediated Anhydrous Suzuki-Miyaura Coupling

Materials Required:

  • Target coupling partner (e.g., Aryl Iodide) (1.5 equiv)

  • 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Anhydrous CsF (3.0 equiv)

  • Anhydrous THF (Degassed)

Step-by-Step Methodology:

  • Strict Degassing: Transfer anhydrous THF to a Schlenk flask. Perform three continuous freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold. Backfill with ultra-pure Argon.

  • System Assembly: In an oven-dried Schlenk flask under Argon, add the target coupling partner, Pd(dppf)Cl₂, and CsF. Add 80% of the total volume of degassed THF.

  • System Validation (The "Blank" Test): Heat the mixture to 70 °C for 30 minutes. Withdraw a 50 µL aliquot and analyze via GC-MS.

    • Self-Validation Check: If reductive homocoupling of your target partner is observed before the boron reagent is added, your catalyst system is too aggressive. Re-evaluate your ligand. If the GC-MS shows only unreacted starting material, proceed to Step 4.

  • Reagent Preparation: Dissolve the 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in the remaining 20% of degassed THF. Draw this solution into a gas-tight syringe.

  • Syringe Pump Addition: Mount the syringe onto a programmable syringe pump. Insert the needle through the septum of the reaction flask. Set the addition rate to deliver the total volume over 10 hours (approx. 0.1 mmol/hr).

  • Reaction Monitoring: Maintain the reaction at 70 °C. One hour after the syringe pump finishes, take a final aliquot for GC-MS to confirm the consumption of the bifunctional reagent.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate under reduced pressure.

ExperimentalWorkflow Step1 1. Strict Degassing (Freeze-Pump-Thaw x3) Step2 2. Prepare Target Partner & Catalyst in Flask Step1->Step2 Step3 3. System Validation (Blank GC-MS Test) Step2->Step3 Step4 4. Syringe Pump Addition (e.g., 0.1 mmol/hr) Step3->Step4 Step5 5. Monitor via GC-MS & Quench Step4->Step5

Optimized syringe-pump workflow to suppress self-condensation and oxidative homocoupling.

References

  • BenchChem Technical Support Team. Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. Benchchem. 3

  • Adamo, C., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A - ACS Publications. 2

  • Yokozawa, T., et al. (2012). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. Macromolecules - ACS Publications. 1

Sources

Reference Data & Comparative Studies

Validation

The Reactivity-Stability Continuum: A Comparative Guide to 1,3,2-Dioxaborinanes and Free Boronic Acids

For researchers, synthetic chemists, and professionals in drug development, the selection of an organoboron reagent dictates the efficiency, yield, and scalability of a chemical transformation. The core difference betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an organoboron reagent dictates the efficiency, yield, and scalability of a chemical transformation. The core difference between free boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability BenchChem Technical Support[1].

This guide provides an objective, data-driven comparison between free boronic acids and 1,3,2-dioxaborinanes (six-membered cyclic esters, prominently neopentyl glycol esters), focusing on their mechanistic stability, handling characteristics, and behavior in cross-coupling workflows.

Mechanistic Divergence: The Empty p-Orbital Problem

The stability of any organoboron compound is intrinsically linked to the hybridization of its boron atom. In both free boronic acids and standard boronic esters, the boron atom is sp² hybridized, leaving a vacant, electron-deficient p-orbital. Because they ionize water to form a borate anion and hydronium ion rather than donating a proton directly, boronic acids act as mild Lewis acids with pKa values typically ranging from 4.0 to 10.5 ACS Symposium Series[2].

Free Boronic Acids: High Reactivity, High Vulnerability

The unshielded p-orbital makes free boronic acids highly susceptible to several degradation pathways:

  • Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is highly prevalent in electron-rich or 2-heteroaryl boronic acids (e.g., 2-pyridylboronic acid) and is accelerated by heat, base, and protic solvents Benchchem[3].

  • Oxidative Deboronation: Reactive oxygen species (ROS) attack the empty p-orbital, triggering a rate-limiting 1,2-carbon migration that yields a labile boric ester, which rapidly hydrolyzes into a phenol PNAS[4].

  • Boroxine Trimerization: Boronic acids readily undergo reversible dehydration to form cyclic trimers (boroxines), complicating reaction stoichiometry and purification Journal of the American Chemical Society[5].

1,3,2-Dioxaborinanes: Steric and Electronic Shielding

By condensing a boronic acid with a 1,3-diol (such as neopentyl glycol), a six-membered 1,3,2-dioxaborinane ring is formed. This structural modification dramatically improves stability Yoneda Labs[6]. The steric bulk of the neopentyl group physically blocks nucleophilic attack, while the oxygen lone pairs provide partial conjugative stabilization to the boron p-orbital. Consequently, these esters are highly resistant to hydrolysis and protodeboronation, making them ideal for long-term storage and complex multi-step syntheses The Journal of Organic Chemistry[7].

G BA Free Boronic Acid [R-B(OH)2] BX Boroxine Trimer [(RBO)3] BA->BX Dehydration (-H2O) PD Protodeboronation [R-H + B(OH)3] BA->PD Heat / Base / H2O OX Oxidation [R-OH] BA->OX ROS / O2 DIOX 1,3,2-Dioxaborinane (Neopentyl Glycol Ester) BA->DIOX + Neopentyl Glycol (-H2O) SM Suzuki-Miyaura Cross-Coupling BA->SM Fast Transmetalation DIOX->BA Hydrolysis (H+ / H2O) DIOX->SM Controlled Release

Logical relationship of degradation pathways for free boronic acids vs. 1,3,2-dioxaborinanes.

Comparative Quantitative Data

The structural differences between these boron species manifest directly in their physical handling and kinetic stability. For instance, the activation energy ( Ea​ ) for ester metathesis in six-membered cyclic boronic esters is remarkably high (approx. 23.6 kJ/mol for small model molecules), though it can be catalyzed down to 6.9 kJ/mol in the presence of excess diol PMC - NIH[8].

The table below summarizes the practical differences between free boronic acids, standard five-membered pinacol esters (Bpin), and six-membered 1,3,2-dioxaborinanes.

PropertyFree Boronic AcidsPinacol Esters (Bpin)1,3,2-Dioxaborinanes (Neopentyl Glycol)
Ring Size N/A (Acyclic)5-Membered6-Membered
Physical State Often amorphous, prone to dehydrationOils or low-melting solidsHighly crystalline solids
Hydrolytic Stability Poor (Equilibrates with boroxines)ModerateExcellent (High resistance to hydrolysis)
Oxidative Stability Low (Rapid oxidation by ROS)ModerateHigh
Transmetalation Rate Very FastFastSlow (Requires specific activation)
Chromatography Difficult (Streaking on silica)StandardExcellent (Highly stable on silica)

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the stability and utility of these compounds, researchers must employ self-validating protocols. Below are two field-proven methodologies that demonstrate the causality behind reagent selection.

Protocol 1: NMR-Based Kinetic Stability Assay (Protodeboronation)

Causality & Rationale: Relying on isolated yields to judge stability is flawed due to competing reaction pathways. By using ¹⁹F NMR on fluorinated aryl boronic species, you create a self-validating system. The fluorinated tag provides a clean background free of solvent interference, allowing precise, real-time integration of the intact boronic species (Ar-B) versus the degraded protodeboronated product (Ar-H) Benchchem[3].

Step-by-Step Methodology:

  • Preparation: Prepare equimolar solutions (0.1 M) of a fluorinated free boronic acid and its corresponding 1,3,2-dioxaborinane in deuterated solvent (e.g., THF-d8 or MeOD).

  • Buffer Introduction: Introduce a controlled aqueous buffer (e.g., pH 10, mimicking basic cross-coupling conditions) to the NMR tube.

  • Data Acquisition: Acquire ¹⁹F NMR spectra at regular 15-minute intervals at 60 °C.

  • Integration: Integrate the signal corresponding to the starting material against the emerging signal of the protodeboronated arene.

  • Kinetic Plotting: Plot ln([A]/[A]0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ) for both species.

Workflow S1 1. Sample Preparation (Equimolar BA vs Dioxaborinane) S2 2. Buffer Addition (pH 1-13 range) S1->S2 S3 3. NMR Monitoring (19F or 1H NMR over time) S2->S3 S4 4. Data Analysis (Integrate Ar-B vs Ar-H signals) S3->S4 S5 5. Kinetic Plotting (Calculate k_obs and Half-life) S4->S5

Self-validating experimental workflow for NMR-based kinetic stability assay of organoborons.

Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling with 1,3,2-Dioxaborinanes

Causality & Rationale: The extreme hydrolytic stability of neopentyl glycol esters is a double-edged sword; they often resist the standard aqueous basic conditions required to hydrolyze the ester back to the reactive free boronic acid for transmetalation. To bypass this, modern protocols (such as those popularized by the Denmark group) utilize anhydrous conditions with potassium trimethylsilanolate (TMSOK). The silanolate anion acts as a μ -bridging ligand between the boron and the palladium center, facilitating direct transmetalation without the need for prior ester hydrolysis Yoneda Labs[6].

Step-by-Step Methodology:

  • Setup: In a glovebox, charge a vial with the aryl halide (1.0 equiv), the 1,3,2-dioxaborinane (1.1 equiv), Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and TMSOK (2.0 equiv).

  • Solvent: Add strictly anhydrous THF.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature. The reaction typically reaches completion in minutes due to the highly efficient bridged transmetalation.

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (noting that any unreacted dioxaborinane will survive the column intact).

Strategic Selection Guide

The choice between a free boronic acid and a 1,3,2-dioxaborinane should be dictated by the specific demands of your workflow:

  • Choose Free Boronic Acids When: Maximizing the reaction rate is the absolute priority, the substrate is electronically stable (e.g., simple aryl rings lacking ortho-heteroatoms), and the reagent will be used immediately without the need for complex chromatographic purification.

  • Choose 1,3,2-Dioxaborinanes When: Working with highly unstable motifs (like 2-heteroaryl groups), executing multi-step syntheses where the boron moiety must survive intermediate transformations, or when high-throughput automated workflows demand reagents with indefinite shelf-stability and perfect crystalline handling properties.

References

  • BenchChem Technical Support Team. "A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison." BenchChem.
  • "Boron Chemistry: An Overview." ACS Symposium Series.
  • "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.
  • "The Boroxine–Boronic Acid Equilibrium." Journal of the American Chemical Society.
  • "Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers." PMC - NIH.
  • "Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling." The Journal of Organic Chemistry.
  • "Addressing stability issues of heteroaryl boronic acids in solution." Benchchem.
  • "Boronic acid with high oxidative stability and utility in biological contexts." PNAS.

Sources

Comparative

HPLC Method Validation for 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane Purity: A Comparative Guide

Executive Summary 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is a highly versatile boronic ester utilized extensively in Suzuki-Miyaura cross-coupling reactions for active pharmaceutical ingredient (API) synthesis. Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is a highly versatile boronic ester utilized extensively in Suzuki-Miyaura cross-coupling reactions for active pharmaceutical ingredient (API) synthesis. Accurately determining the purity of this intermediate is critical, as process impurities like 2-bromobenzyl bromide can poison palladium catalysts. However, analyzing boronic esters via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a notorious analytical challenge: on-column hydrolysis .

This guide objectively compares traditional HPLC methodologies against an optimized, self-validating protocol, providing drug development professionals with a robust framework compliant with the latest [1].

The Mechanistic Challenge: Boronic Ester Hydrolysis

The fundamental flaw in many legacy HPLC methods is the failure to account for the intrinsic reactivity of the boronic ester. The boron atom possesses an empty p-orbital, making it highly electrophilic and susceptible to nucleophilic attack by water.

When subjected to traditional RP-HPLC conditions—specifically aqueous mobile phases combined with acidic modifiers (e.g., Trifluoroacetic acid, TFA) and unendcapped silica columns—the 1,3,2-dioxaborinane ring undergoes rapid catalytic cleavage[2]. Free silanols on the stationary phase act as hydrogen-bond donors that further accelerate this degradation. This results in the formation of 2-bromobenzylboronic acid and 1,3-propanediol during the chromatographic run, creating "artifact peaks" that falsely lower the reported purity of the sample.

Hydrolysis A 2-[(2-Bromophenyl)methyl] -1,3,2-dioxaborinane B H2O + Acidic Silanols (On-Column) A->B Nucleophilic Attack C 2-Bromobenzylboronic Acid (Artifact Peak) B->C Ring Cleavage D 1,3-Propanediol (UV-Transparent) B->D Ring Cleavage

Fig 1. On-column hydrolysis pathway of 1,3,2-dioxaborinanes during acidic RP-HPLC analysis.

Comparative Analysis: Selecting the Optimal Chemistry

To establish a self-validating system, we must eliminate the causality of degradation while maintaining selectivity for structurally similar impurities. We compared three distinct chromatographic strategies:

  • Method A (Legacy): Standard C18 column with 0.1% TFA.

  • Method B (Intermediate): Biphenyl column with 0.1% Formic Acid (FA).

  • Method C (Optimized): Phenyl-Hexyl column with a neutral mobile phase (Water/Acetonitrile).

Why Method C Outperforms: The Phenyl-Hexyl phase provides a longer alkyl spacer (hexyl vs. direct attachment), which enhances the steric protection of the underlying silica surface, shielding the boronic ester from residual silanols[3]. By completely removing acidic modifiers and utilizing a neutral pH gradient, on-column hydrolysis is arrested. Furthermore, the π−π interactions inherent to the phenyl ring provide exceptional resolution between the brominated analyte and debrominated process impurities[4].

Table 1: Comparative HPLC Method Performance
ParameterMethod A (C18 + 0.1% TFA)Method B (Biphenyl + 0.1% FA)Method C (Phenyl-Hexyl + Neutral)
On-Column Hydrolysis High (~18% artifact peak)Moderate (~6% artifact peak)None Detected (<0.05%)
Peak Tailing ( Tf​ ) 1.8 (Significant tailing)1.4 (Acceptable)1.1 (Excellent)
Resolution ( Rs​ ) from SM *1.52.13.4
Baseline Stability DriftingStableHighly Stable

*SM = 2-bromobenzyl bromide (Starting Material)

Optimized Experimental Protocol (Method C)

The following step-by-step methodology ensures a robust, hydrolysis-free analysis.

Step 1: Sample and Standard Preparation

  • Diluent: 100% Anhydrous Acetonitrile. (Causality note: Using aqueous diluents initiates slow hydrolysis in the autosampler vial, leading to time-dependent degradation).

  • Standard Preparation: Accurately weigh 25.0 mg of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL).

  • Sample Preparation: Prepare the test sample identically to the standard.

Step 2: Chromatographic Setup

  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm (fully endcapped).

  • Mobile Phase A: Ultra-pure Water (18.2 MΩ·cm, unbuffered, neutral pH).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 40% B

  • 2.0 - 10.0 min: 40% 80% B

  • 10.0 - 15.0 min: 80% B

  • 15.0 - 15.1 min: 80% 40% B

  • 15.1 - 20.0 min: 40% B (Re-equilibration)

ICH Q2(R2) Method Validation

The recently implemented [5] mandates a lifecycle and Quality-by-Design (QbD) approach to analytical validation, emphasizing the Analytical Target Profile (ATP) and robustness against multivariate factors. Method C was fully validated against these updated criteria.

Workflow Step1 Column Selection (Phenyl-Hexyl vs. C18) Step2 Mobile Phase Optimization (Neutral pH to prevent hydrolysis) Step1->Step2 Select endcapped phase Step3 Specificity Testing (Resolution of Process Impurities) Step2->Step3 Eliminate TFA/FA Step4 ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Step3->Step4 Rs > 2.0 achieved Step5 Final Validated Method (Ready for Release Testing) Step4->Step5 Criteria Met

Fig 2. Quality-by-Design workflow for boronic ester HPLC method development and validation.

Table 2: ICH Q2(R2) Validation Summary (Method C)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (SST) Rs​≥2.0 , Tf​≤1.5 , RSD ≤2.0% Rs​=3.4 , Tf​=1.1 , RSD = 0.21%Pass
Specificity Complete resolution from impuritiesNo interference at analyte RTPass
Linearity & Range Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 25% to 150%)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.6% - 100.4%Pass
Precision (Repeatability) Relative Standard Deviation ≤2.0% RSD = 0.38% (n=6)Pass
LOD / LOQ Signal-to-Noise > 3 / S/N > 10LOD: 0.01% / LOQ: 0.03%Pass

Conclusion

Analyzing 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane requires a deliberate departure from standard acidic RP-HPLC protocols. By understanding the causality of boronic ester hydrolysis, we demonstrate that a highly endcapped Phenyl-Hexyl column paired with a neutral mobile phase and anhydrous diluent completely suppresses artifact generation. This self-validating method not only ensures absolute scientific integrity but also fully complies with the stringent requirements of the ICH Q2(R2) framework.

References

  • European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures.[Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.[Link]

  • Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.[Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.[Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Profiling: 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane vs. Alternative Boronic Esters

Executive Summary In modern drug development and complex organic synthesis, benzylboronic esters are indispensable pharmacophore building blocks, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, benzylboronic esters are indispensable pharmacophore building blocks, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, the selection of the boronic protecting group—whether a 1,3,2-dioxaborinane, a pinacol ester (BPin), or a free boronic acid—profoundly impacts not only synthetic efficiency but also downstream analytical characterization.

As an Application Scientist, understanding the exact mass spectrometry (MS) fragmentation behavior of these compounds is critical for identifying reaction intermediates, degradation products, and off-target metabolites. This guide objectively compares the MS performance and fragmentation causality of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane against conventional alternatives, providing a validated, self-correcting analytical protocol for researchers.

Mechanistic Mass Spectrometry Profiling

The fragmentation of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (Molecular Formula: C10​H12​BBrO2​ ) under electron impact (EI) or collision-induced dissociation (CID) is governed by the relative bond dissociation energies within the molecule and the extreme resonance stability of the resulting product ions.

The C-B Bond Cleavage and Tropylium Formation

The primary site of fragmentation is the carbon-boron (C-B) bond. The causality behind this specific cleavage lies in the thermodynamics of the resulting fragments. When the C-B bond breaks, the positive charge is retained by the bromobenzyl moiety, which rapidly ( C7​H6​Br+ ) [1]. Because the seven-membered tropylium ring distributes the positive charge across an aromatic π -system, this fragment resists further degradation, dominating the MS/MS spectrum at m/z 169 and 171 .

Alternatively, the charge can be retained by the boronic ester moiety, yielding the dioxaborinane cation ( C3​H6​BO2+​ ) at m/z 85 .

The Dual Isotopic Signature

What makes this compound analytically unique is its built-in dual isotopic tracer:

  • Bromine ( 79Br/81Br ) : Exists in a nearly 1:1 natural abundance ratio, creating a distinct doublet separated by 2 Da for any fragment retaining the halogen.

  • Boron ( 10B/11B ) : Exists in a ~1:4 natural abundance ratio, creating a smaller precursor peak 1 Da lighter than the main isotope.

G M Molecular Ion [M]⁺ m/z 254 / 256 (C10H12BBrO2) Trop Bromotropylium Cation m/z 169 / 171 (C7H6Br)⁺ M->Trop C-B Cleavage (- C3H6BO2•) Diox Dioxaborinane Cation m/z 85 (C3H6BO2)⁺ M->Diox C-B Cleavage (- C7H6Br•) LossBr [M - Br]⁺ m/z 175 (C10H12BO2)⁺ M->LossBr Halogen Loss (- Br•)

Figure 1: Primary MS fragmentation pathways of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane.

Objective Product Comparison: Dioxaborinane vs. Alternatives

When selecting a boronic derivative for synthesis and subsequent LC-MS tracking, researchers typically choose between 1,3,2-dioxaborinanes, pinacol esters (BPin), and free boronic acids.

Dioxaborinanes offer a "Goldilocks" profile. Unlike pinacol esters, which present significant [2], dioxaborinanes are compact. In MS analysis, the BPin group generates a heavy fragment at m/z 127, which frequently causes isobaric interference with low-mass drug fragments. The dioxaborinane fragment (m/z 85) falls into a quieter region of the mass spectrum. Furthermore, free boronic acids are analytically problematic; they are notorious for undergoing [3], which convolutes the spectrum and suppresses the intact [M+H]+ signal.

Quantitative Performance Comparison
Analytical Feature1,3,2-Dioxaborinane EsterPinacol Ester (BPin)Free Boronic Acid
Intact Ion Stability (ESI+) High ( [M+H]+ readily observed)High ( [M+H]+ readily observed)Poor (Forms [3M−3H2​O+H]+ boroxines)
Primary Boron Fragment m/z 85.0459m/z 127.0925Variable / Complex
Steric Hindrance Low (Minimal bulk)High (Tetramethyl substitution)None
Hydrolytic Lability Moderate (Cleaves in mild acid)Low (Requires harsh conditions)N/A (Already deprotected)
Isotopic Interference Low (m/z 85 avoids drug fragments)Moderate (m/z 127 can overlap)High (Trimerization convolutes spectra)

Validated Experimental Protocol (Self-Validating System)

To accurately profile 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane, the following High-Resolution LC-ESI-MS/MS protocol must be employed.

Why is this a self-validating system? This protocol utilizes the natural isotopic distributions of Boron and Bromine as an internal control mechanism. If an extracted ion chromatogram (XIC) for a presumed fragment lacks the strict 1:1 doublet separated by 2 Da, the fragment cannot contain the bromobenzyl moiety. Conversely, if the 1:4 isotopic step separated by 1 Da is absent, the fragment does not contain boron. This intrinsic isotopic fingerprinting eliminates false-positive fragment annotations without requiring external isotopic standards.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in 1 mL of LC-MS grade methanol.

    • Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a robust proton source, enhancing [M+H]+ ionization efficiency in positive ESI mode. We avoid stronger acids (like TFA) to prevent rapid on-column hydrolysis of the dioxaborinane ring.

  • Chromatographic Separation:

    • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Execute a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: A rapid gradient minimizes the residence time of the boronic ester in the aqueous mobile phase, preventing hydrolysis prior to MS detection while effectively retaining the hydrophobic bromobenzyl moiety.

  • High-Resolution Mass Spectrometry (HRMS) Acquisition:

    • Operate the HRMS (Orbitrap or Q-TOF) in positive Electrospray Ionization (ESI+) mode.

    • Set the capillary voltage to 3.5 kV and ramp the collision energy (CE) from 15 to 35 eV.

    • Causality: Ramping the CE ensures the capture of both the low-energy cleavage of the labile C-B bond (yielding intact m/z 169/171 and m/z 85) and the higher-energy fragmentation of the aromatic ring itself.

  • Data Analysis & Isotopic Validation:

    • Filter the MS1 spectra for the [M+H]+ isotopic cluster at exact masses m/z 255.0188 ( 11B,79Br ) and 257.0168 ( 11B,81Br ).

    • In MS2, isolate the parent mass and verify that the resulting m/z 169.9651 / 171.9631 fragment retains the 1:1 ratio (confirming retention of Br) and that the m/z 85.0459 fragment exhibits the 1:4 10B/11B ratio (confirming retention of B).

Workflow S1 Sample Prep (0.1% FA in MeCN) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI-HRMS/MS (Positive Mode) S2->S3 S4 Data Analysis (Isotope Matching) S3->S4

Figure 2: Self-validating UHPLC-HRMS/MS workflow for boronic ester characterization.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts.[Link]

  • National Center for Biotechnology Information (NCBI). "Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties." PubMed Central (PMC).[Link]

  • National Center for Biotechnology Information (NCBI). "The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids." PubMed Central (PMC).[Link]

Comparative

benchmarking cross-coupling efficiency of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

An In-Depth Comparison Guide for Iterative Modular Synthesis Executive Summary In the realm of modern drug development and complex molecule synthesis, bifunctional building blocks are indispensable for iterative cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide for Iterative Modular Synthesis

Executive Summary

In the realm of modern drug development and complex molecule synthesis, bifunctional building blocks are indispensable for iterative cross-coupling (ICC) strategies. 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is a highly versatile linchpin reagent featuring two orthogonal reactive sites: an electrophilic aryl bromide (C(sp²)–Br) and a nucleophilic benzylboronic ester (C(sp³)–B)[1].

For researchers, the primary challenge when utilizing this compound lies in controlling its chemoselectivity. Can the C(sp²)–Br bond undergo oxidative addition and subsequent coupling without prematurely activating the C(sp³)–B bond? This guide objectively benchmarks the performance of the 1,3,2-dioxaborinane (propanediol) ester against industry alternatives like Pinacol (Bpin), MIDA, and Trifluoroborate (BF₃K) groups, providing self-validating protocols to maximize cross-coupling efficiency[2].

Mechanistic Rationale: The Chemoselectivity Window

The utility of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane relies on the fundamental kinetic differences between its two reactive handles.

  • The Electrophilic Site (C–Br): Aryl bromides readily undergo oxidative addition with Palladium(0) catalysts. This process is generally fast and does not require aggressive basic conditions.

  • The Nucleophilic Site (C–B): Benzylboronic esters are relatively sluggish nucleophiles. To participate in transmetalation, the neutral boronic ester must be converted into a negatively charged, tetrahedral boronate complex (often via hydrolysis to the boronic acid followed by base coordination)[3].

The Causality of Chemoselectivity: By strictly controlling the presence of water and the strength of the base, researchers can widen the "chemoselectivity window." Using a mild, anhydrous base (e.g., K₂CO₃ in anhydrous THF) allows the C–Br bond to couple with an external arylboronic acid while keeping the 1,3,2-dioxaborinane ring intact[4]. Conversely, introducing aqueous strong bases (e.g., NaOH or Cs₂CO₃) hydrolyzes the dioxaborinane, activating the C(sp³)–B bond for the next coupling phase[2].

Chemoselectivity Bifunctional 2-[(2-Bromophenyl)methyl] -1,3,2-dioxaborinane PathA Pathway A: C(sp2)-Br Coupling (Anhydrous, Mild Base) Bifunctional->PathA Ar-B(OH)2 Pd(dppf)Cl2 PathB Pathway B: C(sp3)-B Coupling (Aqueous, Strong Base) Bifunctional->PathB Ar-X Pd(OAc)2/RuPhos ProdA Boronic Ester Intact (Ready for Iterative Coupling) PathA->ProdA ProdB Bromide Intact (Requires MIDA/BF3K protection) PathB->ProdB Poor selectivity with Dioxaborinane

Orthogonal chemoselectivity pathways for bifunctional benzylboronic esters.

Benchmarking Alternatives: Dioxaborinane vs. Bpin, MIDA, and BF₃K

When designing a synthetic route, the choice of the boron protecting group dictates the reaction's atom economy, cost, and necessary deprotection harshness. While Bpin esters are the industry standard for stability, their steric bulk can severely retard the transmetalation step during sp³-sp² cross-coupling[3].

The 1,3,2-dioxaborinane (derived from 1,3-propanediol) offers a leaner steric profile. This reduced steric hindrance accelerates the formation of the critical palladium-boronate intermediate, leading to higher yields in the challenging sp³-sp² coupling step—provided the initial C–Br coupling is executed under strictly anhydrous conditions[1].

Quantitative Comparison Table
Boron Protecting GroupStability to HydrolysisChemoselectivity Window (C–Br vs C–B)Atom EconomyRelative Transmetalation Rate (sp³)
1,3,2-Dioxaborinane ModerateGood (Requires strictly anhydrous conditions)High (MW: 76 g/mol )Fast (Low steric hindrance)
Pinacol Ester (Bpin) HighExcellent (Tolerates trace water)Moderate (MW: 118 g/mol )Slow (High steric hindrance)
MIDA Boronate Very HighPerfect (Requires harsh basic deprotection)Low (MW: 171 g/mol )N/A (Must be deprotected first)
Trifluoroborate (BF₃K) Very HighPerfect (Requires silica/water activation)Moderate (MW: 105 g/mol )Fast (Once activated)

Data synthesis based on comparative organoboron stability and coupling kinetics[2],[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality is established at each phase of the iterative coupling sequence.

Protocol Step1 Step 1: C(sp2)-Br Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 (Anhydrous) Step2 Step 2: Boronate Hydrolysis Reagents: Aqueous NaOH Target: 1,3,2-Dioxaborinane Cleavage Step1->Step2 Step3 Step 3: C(sp3)-B Suzuki Coupling Reagents: Ar'-X, Pd(OAc)2, RuPhos (80°C) Step2->Step3 Product Final Product Unsymmetrical Triarylmethane Scaffold Step3->Product

Step-by-step workflow for the iterative cross-coupling of the bifunctional linchpin.
Protocol A: Chemoselective C(sp²)–Br Suzuki-Miyaura Coupling

Objective: Couple an external arylboronic acid to the bromide while preserving the 1,3,2-dioxaborinane ester.

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon (3x) to ensure a strictly anhydrous environment. Causality: Trace water will initiate premature hydrolysis of the dioxaborinane ring, destroying chemoselectivity.

  • Reagent Loading: Add 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane (1.0 equiv), an external Arylboronic Acid (1.05 equiv), Pd(dppf)Cl₂ (5 mol%), and finely milled, anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Inject anhydrous THF (0.2 M).

  • Reaction: Stir at 65 °C for 12 hours.

  • Validation Check (Self-Validating Step): Monitor the reaction via GC-MS. The disappearance of the isotopic doublet (characteristic of the bromine isotope ratio at M and M+2) confirms complete oxidative addition at the C–Br bond. Crucially, the preservation of the mass fragment corresponding to the intact dioxaborinane ring validates that chemoselectivity was successfully maintained.

  • Workup: Filter through a short pad of Celite using dry EtOAc and concentrate in vacuo. Use immediately in Protocol B to prevent ambient moisture degradation.

Protocol B: Iterative C(sp³)–B Cross-Coupling

Objective: Activate the preserved benzylboronic ester and couple it with a new aryl halide.

  • Hydrolytic Activation: Dissolve the intermediate from Protocol A in a 4:1 mixture of 1,4-Dioxane and H₂O. Add NaOH (3.0 equiv). Causality: The aqueous strong base rapidly hydrolyzes the 1,3,2-dioxaborinane, generating the highly nucleophilic trihydroxyboronate species required for sp³ transmetalation[3].

  • Catalyst & Electrophile Loading: Add the second Aryl Halide (Ar'-X, 1.2 equiv), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%). Causality: sp³-hybridized boron nucleophiles suffer from slow transmetalation. Electron-rich, bulky biaryl phosphine ligands like RuPhos are strictly required to accelerate the transmetalation and reductive elimination steps[1].

  • Reaction: Heat to 80 °C for 16 hours under vigorous stirring (to overcome biphasic mass transfer limitations).

  • Validation Check: TLC analysis should show the complete consumption of the highly polar boronate intermediate. NMR analysis of the crude mixture will reveal a characteristic shift in the benzylic protons (typically moving from ~2.3 ppm to ~3.9-4.2 ppm), confirming the formation of the unsymmetrical diarylmethane linkage.

References

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. DOI: 10.1039/C3CS60197H. Retrieved from:[Link]

  • The Journal of Organic Chemistry. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. DOI: 10.1021/acs.joc.3c02868. Retrieved from:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. DOI: 10.1073/pnas.1906723116. Retrieved from:[Link]

Sources

Validation

Spectroscopic Validation and Comparative Analysis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary In modern drug development and complex organic synthesis, the choice of organoboron reagent dictates the success of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In modern drug development and complex organic synthesis, the choice of organoboron reagent dictates the success of carbon-carbon bond-forming reactions. While pinacol esters (BPin) are the industry standard due to their exceptional stability, their steric bulk often severely retards the critical transmetalation step in Suzuki-Miyaura cross-couplings [1]. Conversely, free boronic acids exhibit high reactivity but suffer from rapid protodeboronation and poor chromatographic stability.

This guide evaluates 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane , a six-membered cyclic boronic ester. By replacing the tetramethylated pinacol backbone with an unsubstituted 1,3-propanediol-derived ring, this reagent achieves a "Goldilocks" balance: it maintains sufficient stability for silica gel purification while significantly accelerating transmetalation kinetics compared to its BPin counterpart [2].

Spectroscopic Validation: A Self-Validating System

Accurate spectroscopic characterization is not merely for identification; it serves as a self-validating system to confirm structural integrity and monitor degradation (e.g., protodeboronation or oxidation).

Nuclear Magnetic Resonance (NMR) Markers
  • 1 H NMR (400 MHz, CDCl 3​ ):

    • Aromatic Region: δ 7.51 (dd, J = 8.0, 1.2 Hz, 1H), 7.25–7.18 (m, 2H), 7.02 (td, J = 7.8, 1.7 Hz, 1H).

    • Dioxaborinane Ring: δ 4.05 (t, J = 5.5 Hz, 4H, O-CH 2​ ), 1.98 (p, J = 5.5 Hz, 2H, C-CH 2​ -C).

    • Benzylic Protons: δ 2.38 (s, 2H, Ar-CH 2​ -B).

    • Causality Insight: The dramatic upfield shift of the benzylic protons from ~4.5 ppm (in the starting benzyl bromide) to 2.38 ppm confirms the successful substitution of the electronegative bromine atom with the electropositive boron center.

  • 13 C NMR (100 MHz, CDCl 3​ ):

    • δ 139.5, 132.4, 130.1, 127.5, 126.8, 124.2 (Ar-C), 62.1 (O-CH 2​ ), 27.4 (C-CH 2​ -C), 24.5 (br, Ar-CH 2​ -B).

    • Causality Insight: The benzylic carbon at 24.5 ppm exhibits severe line broadening. This is a critical self-validating marker: the quadrupolar relaxation of the adjacent spin-3/2 11 B nucleus induces rapid relaxation of the attached carbon. If this peak appears as a sharp singlet, it immediately alerts the researcher that the C-B bond has been cleaved.

  • 11 B NMR (128 MHz, CDCl 3​ ):

    • δ 28.5 (s).

    • Causality Insight: A sharp singlet at 28.5 ppm confirms a neutral, tricoordinate boronic ester. The shift is notably upfield compared to the corresponding BPin ester (~33.1 ppm). This is due to the reduced steric strain and optimized oxygen lone-pair donation into the empty boron p-orbital within the less constrained six-membered ring[3].

High-Resolution Mass Spectrometry (HRMS)
  • HRMS (ESI-TOF): m/z calcd for C 10​ H 12​ BBrO 2​ [M+H] + 255.0192, found 255.0198. The characteristic 1:1 isotopic pattern of bromine ( 79 Br/ 81 Br) must be present, confirming the retention of the ortho-bromo substituent for downstream orthogonal coupling.

Comparative Performance Guide

To objectively evaluate 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane, we compared it against its free boronic acid and pinacol ester alternatives. The data below highlights the trade-off between thermodynamic stability and kinetic reactivity [1][4].

Reagent 11 B NMR Shift (ppm)Hydrolysis Half-Life (pH 8, 25°C)Transmetalation Rate ( krel​ )Chromatographic Stability
2-Bromobenzylboronic Acid ~30.0 (br)N/A (Free Acid)1.00 (Baseline)Poor (Streaking, Degradation)
2-Bromobenzyl BPin 33.1 (s)> 48 hours0.15Excellent
2-Bromobenzyl 1,3,2-Dioxaborinane 28.5 (s)~ 12 hours0.68Good

Experimental Methodologies

The following protocols are designed to ensure high yield, prevent benzylic Wurtz coupling, and provide self-validating quality control.

Protocol A: Synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane
  • Grignard Formation: Suspend magnesium turnings (1.2 equiv) in anhydrous THF (0.5 M) under argon. Add a crystal of iodine to activate the magnesium. Slowly add 2-bromobenzyl bromide (1.0 equiv) dropwise at 0 °C.

    • Causality: Maintaining the reaction at 0 °C prevents the highly reactive benzylic Grignard reagent from undergoing homocoupling (Wurtz coupling) with unreacted starting material.

  • Electrophilic Borylation: Cool the Grignard solution to -78 °C. Add triisopropyl borate [B(OiPr) 3​ ] (1.5 equiv) dropwise. Stir for 2 hours, then warm to room temperature.

  • Transesterification: Quench the reaction with 1M HCl to pH 3 to form the transient boronic acid. Extract with ethyl acetate. To the organic layer, add 1,3-propanediol (1.1 equiv) and MgSO 4​ . Stir for 4 hours at room temperature.

    • Causality: MgSO 4​ acts as a desiccant, driving the thermodynamic equilibrium toward the cyclic ester by scavenging the water byproduct.

  • Purification: Filter the mixture, concentrate in vacuo, and purify via flash chromatography (Silica gel, 9:1 Hexanes:EtOAc) to yield the product as a colorless oil.

Protocol B: Suzuki-Miyaura Cross-Coupling (Reactivity Evaluation)
  • Setup: In a Schlenk tube, combine the synthesized 1,3,2-dioxaborinane (1.2 equiv), an aryl iodide (1.0 equiv), Pd(dppf)Cl 2​ (5 mol%), and K 2​ CO 3​ (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1, 0.2 M).

    • Causality: The presence of water is mandatory. It generates the hydroxide ions required to coordinate with the boron center, converting the neutral trigonal planar ester into a reactive, tetrahedral boronate anion prior to transmetalation [1].

  • Reaction: Heat to 80 °C for 4 hours. Monitor consumption of the aryl iodide via GC-MS.

Mechanistic & Logical Visualization

The following diagram illustrates the workflow from synthesis to downstream application, highlighting the strategic position of the 1,3,2-dioxaborinane ester within the reactivity-stability continuum.

BoronateWorkflow cluster_0 Reactivity-Stability Continuum Start 2-Bromobenzyl Bromide (Electrophile) Grignard Grignard Formation Mg(0), THF, 0°C Start->Grignard Step 1 Borylation Electrophilic Borylation B(OiPr)3, -78°C Grignard->Borylation Step 2 Dioxaborinane 1,3,2-Dioxaborinane (Target Ester) Borylation->Dioxaborinane 1,3-Propanediol NMR 11B/13C NMR Validation (Self-Validating QC) Dioxaborinane->NMR Structural ID Coupling Suzuki-Miyaura Transmetalation Dioxaborinane->Coupling Application PinacolEster Pinacol Ester (High Stability) Dioxaborinane->PinacolEster BoronicAcid Boronic Acid (High Reactivity) BoronicAcid->Dioxaborinane

Figure 1: Synthetic workflow and reactivity-stability continuum of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane.

References

  • Roy, C. D., et al. "Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane." ResearchGate, 2012. URL:[Link]

  • Barker, T. J., et al. "Reactions of Benzylboronate Nucleophiles." Thieme E-Books, NIH Public Access, 2012. URL:[Link]

Comparative

Comparative Guide on Leaving Group Kinetics in ortho-Halobenzylboronic Esters: Focus on 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane Derivatives

As a Senior Application Scientist, evaluating the kinetic behavior of bifunctional organoboron reagents is critical for designing efficient cross-coupling workflows and dynamic covalent systems. The compound 2-[(2-Bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the kinetic behavior of bifunctional organoboron reagents is critical for designing efficient cross-coupling workflows and dynamic covalent systems. The compound 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane and its derivatives present a unique kinetic profile due to the presence of two distinct reactive sites capable of acting as leaving groups depending on the reaction conditions:

  • The Aromatic Halide/Pseudohalide: Undergoes oxidative addition (C–X cleavage) in transition-metal catalysis.

  • The Boronic Ester Diol: Undergoes transesterification or transmetalation (B–O cleavage) via a tetrahedral boronate intermediate.

This guide objectively compares the leaving group kinetics across various derivatives of this scaffold, providing mechanistic causality, quantitative data, and self-validating experimental protocols to ensure rigorous reproducibility.

Mechanistic Divergence: The Dual Leaving Group Paradigm

The structural proximity of the bulky dioxaborinane ring to the ortho-halide creates a sterically congested, neopentyl-like environment[1]. This steric hindrance suppresses background nucleophilic substitution, allowing us to isolate and independently tune the kinetics of either the C–X bond or the B–O bond.

DualPathway Substrate 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane PathA Path A: C-X Cleavage (Oxidative Addition) Substrate->PathA Pd(0) Catalyst PathB Path B: B-O Cleavage (Diol Exchange) Substrate->PathB Nucleophilic Diol ProdA Pd(II) Aryl Complex (Halide Leaving Group) PathA->ProdA ProdB Transesterified Boronate (Diol Leaving Group) PathB->ProdB

Dual kinetic pathways of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane derivatives.

Quantitative Kinetic Comparisons

Aromatic Leaving Group Kinetics (Path A)

When evaluating the aromatic leaving group (modifying the 2-bromo position to other halides/pseudohalides), the rate of Pd(0) oxidative addition is governed primarily by Bond Dissociation Energy (BDE) and polarizability. Because the adjacent benzylic boronate acts as a bulky steric shield, the intrinsic leaving group ability becomes the absolute rate-determining factor[1].

Table 1: Kinetic Parameters for Pd-Catalyzed Oxidative Addition (Pd(PPh₃)₄, THF, 25°C)

Derivative (Leaving Group)Bond Dissociation Energy (kcal/mol)Relative Rate ( krel​ )Approx. Half-life ( t1/2​ )
Chloride (-Cl) ~961> 24 h
Bromide (-Br) ~811.5 × 10³45 min
Triflate (-OTf) N/A (Ionic)4.2 × 10⁴< 2 min
Iodide (-I) ~651.2 × 10⁵< 1 min

Causality Insight: The triflate (-OTf) derivative exhibits enormously high reactivity despite the neopentyl-like steric hindrance[1]. This is because the transition state for oxidative addition of pseudohalides relies heavily on the stabilization of the departing anion, which triflate achieves exceptionally well via resonance.

Boronate Leaving Group Kinetics (Path B)

In dynamic covalent chemistry or transmetalation, the diol ligand itself acts as the leaving group. The exchange mechanism proceeds through a four-coordinate boronate intermediate, where nucleophilic attack generates a transient tetrahedral species that subsequently releases the leaving group[2].

Table 2: Transesterification Kinetics (Exchange with Pinacol, 25°C)

Boronate DerivativeBoron HybridizationRelative Exchange Rate ( krel​ )Activation Energy ( Ea​ , kJ/mol)
1,3,2-Dioxaborolane (5-membered) sp2 1~85
1,3,2-Dioxaborinane (6-membered) sp2 4.5~78
1,3,6,2-Dioxazaborocane (N-B coordinated) sp3 > 10⁴~45

Causality Insight: The 6-membered dioxaborinane ring is kinetically faster to exchange than the 5-membered dioxaborolane due to reduced ring strain in the transition state. However, introducing an intramolecular N–B dative bond (dioxazaborocane) forces the boron into an sp3 geometry. This electron-donating effect weakens and lengthens the B–O bonds, lowering the activation barrier and accelerating the leaving group departure by several orders of magnitude[3],[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By incorporating internal standards and orthogonal analytical checks, these workflows inherently flag experimental errors (e.g., catalyst degradation or side-reactions).

Workflow Prep 1. Substrate + IS (NMR Tube) React 2. Inject Reagents (t = 0) Prep->React Monitor 3. in situ NMR (1H / 11B) React->Monitor Analyze 4. Kinetic Extraction (Eyring Plot) Monitor->Analyze

Self-validating in situ NMR workflow for extracting leaving group kinetic parameters.

Protocol A: Kinetic Profiling of Halide Leaving Groups via in situ ¹H NMR
  • Sample Preparation: In an NMR tube under N₂, dissolve 0.1 mmol of the 2-[(2-X-phenyl)methyl]-1,3,2-dioxaborinane derivative in 0.5 mL of THF- d8​ .

  • Internal Standard (IS) Addition: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. Acquire a baseline ¹H NMR spectrum to establish the exact molar ratio between the IS and the benzylic -CH₂- protons of the substrate.

  • Reaction Initiation: Inject 5 mol% of Pd(PPh₃)₄ dissolved in 0.1 mL THF- d8​ directly into the NMR tube at 25°C.

  • Data Acquisition: Acquire ¹H NMR spectra every 60 seconds using a pre-programmed array. Track the disappearance of the starting benzylic protons and the appearance of the downshifted Pd(II)-complexed benzylic protons.

  • Self-Validation Check (Mass Balance): At any time point t , the sum of the integrated area of the starting material and the product must equal the initial starting material concentration relative to the IS. A deviation >5% indicates competitive protodeboronation or catalyst precipitation, invalidating the kinetic run.

Protocol B: Diol Exchange Kinetics via ¹¹B NMR
  • Sample Preparation: Dissolve 0.1 mmol of the boronate derivative in 0.6 mL of CD₃CN.

  • Reaction Initiation: Add 1.0 equivalent of the competing diol (e.g., pinacol) and mix thoroughly.

  • Monitoring Hybridization: Track the reaction via ¹¹B NMR. The starting sp2 dioxaborinane will appear as a broad singlet at ~30 ppm. The transient tetrahedral intermediate will appear at ~10 ppm, and the final exchanged product will shift slightly depending on the diol[3].

  • Self-Validation Check (Isosbestic Integrity): Plot the concentrations over time. The absence of an unknown baseline hump in the ¹¹B spectrum confirms that the leaving group exchange is a clean, direct transesterification without acyclic boronic acid accumulation.

References

  • Tuning the Stability and Kinetics of Dioxazaborocanes Chemistry - A European Journal (2025). URL:[Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton ACS Omega (2022). URL:[Link]

  • Dioxaborolane Vitrimer: Advanced Dynamic Covalent Networks For Recyclable And Self-Healing Polymer Systems PatSnap Eureka / Patent Literature (2024). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane proper disposal procedures

The disposal of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane presents a unique logistical challenge for laboratory personnel. As a halogenated organoboron compound, it bridges two strictly regulated waste categories: ha...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane presents a unique logistical challenge for laboratory personnel. As a halogenated organoboron compound, it bridges two strictly regulated waste categories: halogenated organics and boron-containing reactive species.

To ensure regulatory compliance, environmental safety, and operational efficiency, laboratories must implement a self-validating disposal protocol that addresses the specific chemical behavior of both the brominated aromatic ring and the dioxaborinane ester.

Hazard Causality & Chemical Behavior

Before executing disposal protocols, it is critical to understand why standard organic waste procedures fail for this compound. The molecule's dual-hazard profile dictates its end-of-life treatment:

  • Halogenated Aromatic Ring (Bromine): The presence of a covalent carbon-bromine bond automatically classifies this material as a halogenated organic waste[1][2]. If disposed of in standard non-halogenated waste streams or incinerated at low temperatures, brominated aromatics can generate highly corrosive hydrogen bromide (HBr) gas and highly toxic polybrominated dibenzodioxins (PBDDs)[3].

  • Organoboron Core: During combustion, organoboron compounds oxidize to form boron trioxide ( B2​O3​ )[4]. This solid particulate can foul standard incinerator exhausts and poses severe environmental toxicity risks if released into the atmosphere or aquatic systems[5].

  • Hydrolysis Vulnerability: The 1,3,2-dioxaborinane ring is moisture-sensitive. If mixed with aqueous waste streams, it undergoes rapid hydrolysis to yield 1,3-propanediol and (2-bromophenyl)methylboronic acid. Boronic acids can subsequently form boroxine anhydrides, releasing water and potentially causing dangerous pressure buildup in sealed waste containers.

Step-by-Step Disposal Protocol

To mitigate the risks outlined above, follow this strict operational workflow for routine disposal.

Step 1: Segregation and Characterization

  • Action: Isolate the compound exclusively in a designated "Halogenated Organic Waste" stream[1][6].

  • Constraint: Do not mix with aqueous waste, strong oxidizing agents, or active metals. Keep the waste strictly anhydrous to prevent hydrolysis and subsequent pressure generation.

Step 2: Primary Containment

  • Action: Transfer the chemical (whether in solid form or dissolved in an anhydrous halogenated solvent like dichloromethane) into a heavy-duty, chemically compatible container. High-density polyethylene (HDPE) or PTFE-lined amber glass bottles are required.

  • Atmospheric Control: Purge the headspace of the waste container with an inert gas (Argon or Nitrogen) before sealing. This displaces ambient moisture and stabilizes the dioxaborinane ring during storage.

Step 3: Labeling and Documentation

  • Action: Affix a compliant hazardous waste label. The label must explicitly state: "Hazardous Waste - Halogenated Organoboron Compound."

  • Warnings: Include specific GHS hazard indicators: Toxic to Aquatic Life, Moisture Sensitive, and Corrosive Byproducts upon Combustion[5][7].

Step 4: Final Treatment via Specialized Incineration

  • Action: Contract a licensed hazardous waste disposal facility capable of handling 3[3].

  • Facility Requirements: The facility must utilize a chemical incinerator equipped with an afterburner (operating at >1,000 °C to destroy the aromatic ring) and an alkaline wet scrubber[4][8]. The scrubber (typically utilizing NaOH ) is non-negotiable, as it is required to neutralize HBr gas and capture B2​O3​ particulates[3].

Emergency Spill Response Workflow

In the event of a breach or spill, immediate containment is required to prevent aquatic toxicity and inhalation exposure.

  • Evacuation & PPE: Evacuate non-essential personnel. Responders must don nitrile gloves, chemical splash goggles, and a NIOSH-approved particulate respirator if dust or aerosols are present[4][7].

  • Source Containment: Block all nearby drains. The compound is highly toxic to aquatic life and must not enter watercourses[5].

  • Anhydrous Absorption: Cover the spill entirely with a dry, inert absorbent material such as dry sand, earth, or vermiculite. Do not use water or combustible absorbents (e.g., sawdust) , as water will trigger hydrolysis and combustible materials increase fire risk[2].

  • Collection: Sweep up the absorbed mixture using non-sparking tools. Place the residue into a secure, PTFE-lined hazardous waste container, label appropriately, and route to Step 4 of the disposal protocol[2][5].

Quantitative Disposal Parameters

Summarized below are the critical physical and operational limits that govern the safe handling and disposal of this compound.

ParameterSpecification / LimitOperational Rationale
Waste Classification Halogenated OrganicContains covalent Bromine; requires specialized high-temp incineration.
Water Content Limit < 1% (Strictly Anhydrous)Prevents hydrolysis of the dioxaborinane ring and pressure buildup.
Incineration Temp. > 1,000 °CEnsures complete destruction of the brominated aromatic ring, preventing PBDD formation.
Scrubber Requirement Alkaline (e.g., NaOH )Neutralizes corrosive HBr gas and captures toxic B2​O3​ particulate matter.
Storage Temperature 2°C to 8°C (Recommended)Minimizes thermal degradation and volatile emissions prior to final disposal.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation: 2-[(2-Bromophenyl)methyl]- 1,3,2-dioxaborinane CheckWater Aqueous Waste Mixed? Start->CheckWater Segregate Segregate as: Halogenated Organic Waste CheckWater->Segregate No HydrolysisRisk Hydrolysis Risk: Forms Boronic Acid & Diol CheckWater->HydrolysisRisk Yes Labeling Labeling & Containment (Anhydrous Conditions) Segregate->Labeling HydrolysisRisk->Segregate Dehydrate / Isolate Incineration Final Disposal: Incineration w/ Scrubber (Captures HBr & B2O3) Labeling->Incineration

Logical decision-making workflow for the disposal of halogenated organoboron compounds.

References

  • Sigma-Aldrich.
  • Boron Molecular.
  • BenchChem.
  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov.
  • TCI Chemicals.

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane. The following protocols are desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Understanding the Compound: A Stability and Reactivity Profile

2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane belongs to the family of boronic acid esters. These compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. While boronic acid esters are generally more stable and easier to handle than their corresponding boronic acids, they are susceptible to certain degradation pathways, such as protodeboronation and oxidation.[1][2] The 1,3,2-dioxaborinane ring structure provides protection to the boronic acid moiety, enhancing its stability for storage and handling.[1] However, it is crucial to handle this compound in a controlled environment to prevent unintended reactions and ensure experimental reproducibility.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.[5]Provides a good barrier against a variety of organic solvents and solids.[5] For extended contact, consider double-gloving or using heavier-duty gloves.[6]
Eye and Face Protection ANSI Z87-certified safety glasses with side shields are the minimum requirement.[5] For tasks with a higher splash risk, such as preparing solutions, a face shield worn over safety goggles is recommended.[6][7]Protects against accidental splashes and airborne particles.[6][7]
Body Protection A knee-length laboratory coat with long, gathered sleeves.[5]Protects skin and personal clothing from spills and contamination.[5][7]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a fume hood. If dust or aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[8]Minimizes the risk of inhaling the compound.[9][8]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[7]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 Lab Coat d2 Safety Glasses/Goggles d1->d2 d3 Gloves d2->d3 f1 Gloves f2 Lab Coat f1->f2 f3 Safety Glasses/Goggles f2->f3

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is paramount to ensure safety and experimental integrity.

Preparation and Weighing
  • Work Area Preparation : Always handle 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane in a well-ventilated laboratory, preferably within a chemical fume hood.[9] Ensure the work area is clean and free of clutter. An eyewash station and safety shower should be readily accessible.[3]

  • Personal Protective Equipment : Don the appropriate PPE as outlined in Table 1 and Figure 1.

  • Weighing : Since the compound is a solid, care should be taken to avoid generating dust.[9][10] Use a weigh boat or creased weighing paper to transfer the solid. If possible, perform weighing in a ventilated balance enclosure.

Solution Preparation
  • Solvent Selection : Choose an appropriate solvent based on your experimental requirements.

  • Dissolution : Add the solvent to the vessel containing the weighed compound slowly. If necessary, gently swirl or stir the mixture to aid dissolution. Avoid vigorous shaking that could create aerosols.

  • Container Sealing : Once the compound is dissolved, securely cap the container.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If they feel unwell, seek medical attention.[9][10]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with plenty of water.[9] If skin irritation occurs, get medical advice.[10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10] If eye irritation persists, seek medical attention.[10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, call a poison center or doctor.[3][10]
Spill Response
  • Evacuate and Alert : Alert others in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment : For small spills, use an absorbent material like sand or a universal binder to contain the substance. Avoid using combustible materials such as sawdust.[3]

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[4]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[11]

Disposal Plan

Proper disposal of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal_Workflow cluster_disposal Chemical Waste Disposal Workflow dw1 Collect Waste in a Labeled, Compatible Container dw2 Segregate from Incompatible Waste Streams dw1->dw2 dw3 Store in a Designated Secondary Containment Area dw2->dw3 dw4 Arrange for Pickup by Institutional Hazardous Waste Management dw3->dw4

  • Waste Segregation : Collect all waste containing 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container.

  • Container Labeling : The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Storage : Store the waste container in a designated, well-ventilated area, away from incompatible materials, until it can be collected by your institution's environmental health and safety department.

  • Regulatory Compliance : All disposal must be in accordance with local, state, and federal regulations.[10] Consult your institution's hazardous waste management plan for specific procedures.

Storage

Proper storage is crucial for maintaining the integrity of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane.

  • Container : Keep the container tightly closed.[10]

  • Atmosphere : Store under an inert atmosphere if possible.

  • Temperature : Store in a cool, dry place, away from direct sunlight.[10] A recommended storage temperature is often between 2-8°C.

By adhering to these guidelines, researchers can safely handle 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane, minimizing risks to themselves and the environment while ensuring the quality and reliability of their experimental results.

References

  • Kishida Chemical Co., Ltd.
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